N-Hydroxy-2-pyridin-3-yl-acetamidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N'-hydroxy-2-pyridin-3-ylethanimidamide |
InChI |
InChI=1S/C7H9N3O/c8-7(10-11)4-6-2-1-3-9-5-6/h1-3,5,11H,4H2,(H2,8,10) |
InChI Key |
ZEONASHSZKLJGT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CN=C1)CC(=NO)N |
Origin of Product |
United States |
Foundational & Exploratory
N-Hydroxy-2-pyridin-3-yl-acetamidine CAS 261735-05-1 properties
Synthetic Architecture & Medicinal Utility in Heterocyclic Construction
Executive Summary
N-Hydroxy-2-(pyridin-3-yl)acetamidine (CAS 261735-05-1) represents a critical amphoteric building block in modern medicinal chemistry. Structurally composed of a pyridine ring linked to an amidoxime functionality via a methylene bridge, this compound serves as a pivotal intermediate for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles —a privileged scaffold in GPCR ligands and kinase inhibitors. Furthermore, its amidoxime moiety acts as a validated bioisostere for carboxylic acids and a prodrug precursor for amidines, offering improved oral bioavailability and blood-brain barrier (BBB) penetration compared to their ionic counterparts.
This guide details the physicochemical profile, a robust self-validating synthetic protocol, and the downstream application of CAS 261735-05-1 in high-fidelity heterocyclic library generation.
Part 1: Chemical Identity & Physicochemical Profiling[1]
The dual nature of the pyridine nitrogen (basic) and the amidoxime group (amphoteric) dictates the solubility and reactivity profile of this molecule.
Table 1: Physicochemical Specifications
| Property | Value / Description | Relevance |
| CAS Number | 261735-05-1 | Unique Identifier |
| IUPAC Name | N'-Hydroxy-2-(pyridin-3-yl)ethanimidamide | Systematic Nomenclature |
| Molecular Formula | C₇H₉N₃O | Stoichiometry |
| Molecular Weight | 151.17 g/mol | Fragment-based Drug Design (FBDD) |
| Predicted pKa | ~5.2 (Pyridine N), ~11.5 (Oxime OH) | Buffer selection for HPLC/Extraction |
| LogP (Predicted) | 0.2 – 0.5 | High aqueous solubility; low lipophilicity |
| Solubility | DMSO, Methanol, Ethanol, Dilute Acid | Compatible with polar organic synthesis |
| Appearance | White to off-white crystalline solid | Visual purity indicator |
Structural Analysis
The molecule features a 3-pyridyl headgroup.[1][2] Unlike the 2-pyridyl or 4-pyridyl isomers, the 3-pyridyl position is electronically unique; it is less deactivated than the 2/4 positions regarding electrophilic aromatic substitution but maintains the electron-withdrawing inductive effect (-I), which subtly lowers the pKa of the amidoxime protons compared to benzyl analogs.
Part 2: Robust Synthetic Protocol (Self-Validating)
The synthesis of CAS 261735-05-1 is achieved via the nucleophilic addition of hydroxylamine to 3-pyridylacetonitrile. This reaction is thermodynamically driven but requires careful pH control to prevent the formation of amide by-products (via hydrolysis).
Reagents & Materials
-
Precursor: 3-Pyridylacetonitrile (CAS 6443-85-2).
-
Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl).
-
Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
Step-by-Step Methodology
-
Free Base Generation:
-
Dissolve Hydroxylamine HCl (1.2 equiv) in Ethanol (10 mL/g of nitrile).
-
Add Na₂CO₃ (1.2 equiv) dissolved in a minimum amount of water. Stir for 30 minutes at room temperature.
-
Checkpoint: A white precipitate (NaCl) will form. The solution now contains free hydroxylamine.
-
-
Nucleophilic Addition:
-
Add 3-Pyridylacetonitrile (1.0 equiv) dropwise to the hydroxylamine solution.
-
Heat the reaction mixture to reflux (78°C) for 4–6 hours.
-
-
In-Process Control (IPC) – The Self-Validating Step:
-
TLC: Use mobile phase DCM:MeOH (9:1). The starting nitrile (high R_f) should disappear. The amidoxime product will appear as a more polar spot (lower R_f).
-
Visualization: Stain with Ferric Chloride (FeCl₃) solution. Amidoximes form a characteristic red/violet complex with Fe(III), confirming the formation of the N-hydroxy functionality. This is a critical "Go/No-Go" gate.
-
-
Work-up & Isolation:
-
Filter off inorganic salts while hot.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the residue from Isopropanol or Ethanol/Ether to yield the pure product.
-
Reaction Mechanism Diagram
The following diagram illustrates the transformation from nitrile to amidoxime and its subsequent utility.
Figure 1: Synthetic pathway for CAS 261735-05-1 and its downstream conversion to oxadiazoles.
Part 3: Medicinal Chemistry Applications[4][7][8][9]
1. Precursor for 1,2,4-Oxadiazoles
The primary utility of CAS 261735-05-1 is in the synthesis of 3-(pyridin-3-ylmethyl)-5-substituted-1,2,4-oxadiazoles. This heterocycle is a bioisostere for esters and amides but possesses superior metabolic stability against esterases and peptidases.
-
Protocol: React CAS 261735-05-1 with a carboxylic acid using a coupling agent (e.g., CDI, T3P) or an acid chloride in pyridine.
-
Thermal Cyclization: The O-acylated amidoxime intermediate undergoes cyclodehydration at elevated temperatures (100–110°C) to close the ring.
2. Amidoxime Prodrug Strategy
In drug development, highly basic amidines often suffer from poor oral absorption due to ionization at physiological pH. The N-hydroxy group of CAS 261735-05-1 masks this basicity, increasing lipophilicity. Once absorbed, the mARC (mitochondrial Amidoxime Reducing Component) enzyme system reduces the N-O bond, liberating the active amidine in vivo.
3. Metal Chelation
The bidentate nature of the amidoxime group (N and O donors), combined with the pyridine nitrogen, makes this molecule a versatile ligand for constructing metallo-pharmaceuticals or for use in chelation therapy studies.
References
-
Synthesis of Amidoximes
-
Medicinal Utility (Oxadiazoles)
- Citation: "Pyridyl-substituted amidoximes are key intermediates for the synthesis of 1,2,4-oxadiazoles, which serve as bioisosteres in various therapeutic agents."
-
Source:Molecules, "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines."[5] Link
-
Chemical Identity Verification
- Prodrug Mechanism (General)
Sources
- 1. benchchem.com [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research.usfq.edu.ec [research.usfq.edu.ec]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. N-(3-hydroxypyridin-2-yl)acetamide | C7H8N2O2 | CID 573434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure and reactivity of N'-hydroxy-2-(pyridin-3-yl)ethanimidamide
An In-depth Technical Guide to the Structure and Reactivity of N'-hydroxy-2-(pyridin-3-yl)ethanimidamide
Executive Summary
N'-hydroxy-2-(pyridin-3-yl)ethanimidamide is a heterocyclic compound featuring two key structural motifs of significant interest in medicinal chemistry: the N'-hydroxyimidamide (also known as an amidoxime) functional group and a pyridin-3-yl moiety. The N'-hydroxyimidamide group is recognized as a versatile pharmacophore, often serving as a bioisostere for carboxylic acids and a prodrug for amidines, while also possessing intrinsic capabilities for metal chelation and nitric oxide donation.[1][2] The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its metabolic stability and ability to engage in crucial hydrogen bonding interactions.[3][4] This guide provides a comprehensive technical overview of the structure, physicochemical properties, synthesis, and chemical reactivity of N'-hydroxy-2-(pyridin-3-yl)ethanimidamide, offering field-proven insights for researchers, scientists, and drug development professionals exploring its potential as a therapeutic agent or synthetic intermediate.
Introduction: A Confluence of Pharmacologically-Relevant Scaffolds
The field of drug discovery is perpetually in search of molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity. N'-hydroxy-2-(pyridin-3-yl)ethanimidamide emerges as a compound of interest by strategically combining two well-established pharmacophores.
The N'-hydroxyimidamide (amidoxime) functional group has garnered substantial attention for its unique chemical properties. It can act as a bioisosteric replacement for carboxylic acids, potentially improving metabolic stability and pharmacokinetic profiles.[2] Furthermore, this group can be enzymatically processed in vivo to release nitric oxide (NO), a critical signaling molecule in the cardiovascular system, or be reduced to the corresponding amidine, which itself can be a potent pharmacophore.[1] This prodrug capability allows for targeted delivery and controlled release of an active agent.
The pyridin-3-yl substituent anchors the molecule within a class of nitrogen-containing heterocycles that are second only to piperidine in their prevalence among FDA-approved drugs.[4] The pyridine ring is often employed as a bioisostere of a phenyl ring, offering improved solubility, metabolic stability, and a nitrogen atom that can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets.[3][4]
This guide aims to deconstruct N'-hydroxy-2-(pyridin-3-yl)ethanimidamide, providing a foundational resource on its molecular architecture, a reliable protocol for its synthesis, an in-depth analysis of its reactivity, and an exploration of its potential applications in modern drug development.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The core structure consists of an ethanimidamide backbone substituted with a hydroxyl group on one nitrogen (N') and a pyridin-3-ylmethyl group on the carbon atom.
Caption: Chemical structure of N'-hydroxy-2-(pyridin-3-yl)ethanimidamide.
Spectroscopic Characterization Insights
While specific experimental data for this exact molecule is not publicly available, its spectroscopic profile can be predicted based on its constituent parts:
-
¹H NMR: Expected signals would include aromatic protons from the pyridine ring, a singlet for the methylene (-CH₂) group adjacent to the pyridine ring, exchangeable protons for the -NH₂ and -OH groups, and a downfield signal for the pyridine nitrogen's adjacent protons.
-
¹³C NMR: Aromatic carbons of the pyridine ring would appear in the 120-150 ppm range. The methylene carbon and the imidamide carbon would also show distinct signals.
-
Mass Spectrometry: The molecular ion peak would correspond to the exact mass of the molecule (C₈H₁₁N₃O). Fragmentation patterns would likely involve cleavage of the bond between the methylene group and the pyridine ring.
Physicochemical Properties
The following table summarizes key physicochemical properties, which are crucial for assessing the molecule's drug-like potential. These are estimated based on structurally related compounds and computational models.
| Property | Predicted Value | Significance in Drug Development | Reference |
| Molecular Formula | C₈H₁₁N₃O | Defines the elemental composition. | - |
| Molecular Weight | 165.19 g/mol | Influences absorption and distribution; complies with Lipinski's Rule of Five. | - |
| XLogP3 | ~0.3 - 0.6 | Predicts lipophilicity and membrane permeability. A low value suggests good aqueous solubility. | [5][6] |
| Hydrogen Bond Donors | 3 | Indicates potential for strong interactions with biological targets. | [5] |
| Hydrogen Bond Acceptors | 4 | Indicates potential for strong interactions with biological targets. | [5] |
| pKa (Acidic -OH) | ~11.0 - 11.5 | The hydroxyl group is weakly acidic. | [6] |
| pKa (Basic - Pyridine N) | ~4.5 - 5.5 | The pyridine nitrogen is basic and will be protonated at physiological pH. | - |
| Rotatable Bonds | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. | [5] |
Synthesis of N'-hydroxy-2-(pyridin-3-yl)ethanimidamide
Primary Synthetic Route: From a Nitrile Precursor
The most direct and widely employed method for synthesizing N'-hydroxyimidamides is the nucleophilic addition of hydroxylamine to a corresponding nitrile precursor.[1][2] This reaction is robust and generally proceeds with good yields under mild conditions. The logical precursor for the target molecule is 2-(pyridin-3-yl)acetonitrile.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
3-Pyridylacetamidoxime: A Privileged Chemical Building Block for Bioisosteric Replacement and Heterocycle Synthesis in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic replacement of metabolically labile functional groups. 3-Pyridylacetamidoxime has emerged as a highly versatile, privileged building block for synthesizing nitrogen-rich heterocycles—specifically 1,2,4-oxadiazoles and 1,2,5-oxadiazoles. These ring systems serve as robust bioisosteres for amides and esters, offering enhanced metabolic stability, improved membrane permeability, and precise modulation of physicochemical properties.
This technical guide explores the mechanistic rationale behind utilizing 3-pyridylacetamidoxime, details self-validating synthetic workflows for heterocycle assembly, and examines its critical role in developing central nervous system (CNS) therapeutics, such as muscarinic cholinergic receptor agonists for Alzheimer's disease.
The Strategic Rationale: Bioisosterism in Drug Design
The amide bond is ubiquitous in biologically active molecules but is highly susceptible to enzymatic cleavage by proteases and amidases in vivo1. To circumvent rapid first-pass metabolism, medicinal chemists employ bioisosteric replacement.
Converting an amide into a 1,2,4-oxadiazole ring using an amidoxime precursor achieves several critical design objectives:
-
Metabolic Shielding: The aromatic oxadiazole ring is completely resistant to proteolytic cleavage, drastically extending the biological half-life of the pharmacophore 1.
-
Desolvation Energy Reduction: While amides possess both hydrogen bond donor (HBD) and acceptor (HBA) properties, oxadiazoles eliminate the HBD. This reduces the thermodynamic penalty of desolvation when crossing lipid bilayers, thereby increasing membrane permeability 2.
-
Spatial Fidelity: The planar geometry of the oxadiazole closely mimics the sp² hybridized planar geometry of the amide bond, ensuring that flanking pharmacophores maintain their required orientation for target receptor engagement.
The inclusion of the 3-pyridyl moiety specifically enhances aqueous solubility (via the basic pyridine nitrogen acting as a strong HBA) and provides a handle for forming water-soluble salts, a critical factor for oral formulation.
Table 1: Physicochemical Comparison of Amides vs. 1,2,4-Oxadiazole Bioisosteres
| Parameter | Primary/Secondary Amide | 1,2,4-Oxadiazole Bioisostere | Causality / Impact on Drug Design |
| Metabolic Half-Life | Low (Minutes to hours) | High (Hours to days) | Resistance to amidases prevents rapid clearance 1. |
| Hydrogen Bonding | HBA and HBD | HBA only | Elimination of HBD enhances membrane permeability 2. |
| pKa Modulation | Neutral impact | Lowers by ~3 units | Electron-withdrawing nature modulates basicity of nearby functional groups 2. |
| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity drives better blood-brain barrier (BBB) penetration for CNS targets [[3]](). |
Self-Validating Synthetic Protocols
The following methodologies detail the robust, scalable synthesis of 3-pyridylacetamidoxime and its subsequent divergent conversion into bioactive heterocycles. Every step is designed as a self-validating system where the choice of reagents directly dictates the mechanistic outcome.
Protocol 1: Synthesis of 3-Pyridylacetamidoxime
-
Reagent Preparation: Dissolve 3-pyridylacetonitrile (1.0 eq) in absolute ethanol.
-
Hydroxylamine Liberation: Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (2.2 eq).
-
Causality: Hydroxylamine is highly unstable and explosive as a free base; thus, it is supplied as a hydrochloride salt. Sodium acetate acts as a mild base to liberate the nucleophilic free hydroxylamine in situ. Utilizing a stronger base (e.g., NaOH) would risk unwanted hydrolysis of the starting nitrile into a carboxylic acid [[3]]().
-
-
Nucleophilic Addition: Heat the mixture to reflux (78°C) for 4 hours.
-
Causality: Elevated temperature provides the activation energy required for the nucleophilic addition of hydroxylamine across the sp-hybridized cyano carbon. Ethanol acts as a protic solvent, stabilizing the polar transition state through hydrogen bonding.
-
-
Isolation: Cool to room temperature, filter the precipitated sodium chloride byproduct, and evaporate the solvent to yield the crude 3-pyridylacetamidoxime.
Protocol 2:[4+1] Cyclodehydration to 1,2,4-Oxadiazoles
-
O-Acylation: Dissolve 3-pyridylacetamidoxime (1.0 eq) and a target carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOAt (1.0 eq). Stir at room temperature for 24 hours.
-
Causality: EDC activates the carboxylic acid by forming an O-acylisourea intermediate. HOAt rapidly displaces this to form a highly reactive active ester. The pyridine nitrogen in HOAt provides a neighboring group effect that accelerates the reaction and strictly suppresses the racemization of chiral acids—a critical requirement in parallel medicinal chemistry 4.
-
-
Cyclodehydration: Add triethylamine (TEA, 1.0 eq) and heat the reaction mixture to 100°C for 3 hours.
-
Causality: The basic environment provided by TEA facilitates the deprotonation of the amidoxime nitrogen, driving intramolecular nucleophilic attack on the newly formed ester carbonyl. Thermal energy (100°C) is required to overcome the thermodynamic barrier of water elimination, yielding the highly stable, aromatic 1,2,4-oxadiazole ring 5.
-
Caption: Workflow for the [4+1] synthesis of 1,2,4-oxadiazoles from 3-pyridylacetonitrile.
Protocol 3: Assembly of 1,2,5-Oxadiazoles (CNS Agents)
-
Nitrosation: React 3-pyridylacetonitrile with methyl nitrite to form alpha-oximino-3-pyridylacetonitrile, followed by amidoxime formation via Protocol 1.
-
Ring Closure: Reflux the crude alpha-oximino-3-pyridylacetamidoxime with phosphorus pentachloride (PCl₅) in dry ether for 6 hours.
-
Causality: PCl₅ acts as a potent dehydrating and chlorinating agent. It activates the oxime hydroxyl group, transforming it into a superior leaving group. This triggers an intramolecular cyclization by the adjacent amidoxime nitrogen, rapidly closing the ring to form the 3-(4-amino-1,2,5-oxadiazol-3-yl)pyridine scaffold 3.
-
Pharmacological Applications: CNS Target Engagement
Compounds derived from 3-pyridylacetamidoxime have shown profound efficacy in neuropharmacology. Historically, cholinergic agonists like arecoline were investigated for Alzheimer's disease to stimulate postsynaptic muscarinic receptors in the forebrain and hippocampus. However, arecoline suffers from high toxicity and a very short biological half-life.
By utilizing 3-pyridylacetamidoxime to synthesize 1,2,5-oxadiazole and 1,2,4-oxadiazole derivatives, medicinal chemists successfully created muscarinic acetylcholine receptor (mAChR) agonists that maintain the required spatial geometry for receptor binding while exhibiting superior metabolic stability and reduced peripheral toxicity 3.
Caption: mAChR signaling cascade activated by 3-pyridyl-oxadiazole derivatives.
Upon crossing the blood-brain barrier (facilitated by the optimized LogP of the oxadiazole), these derivatives selectively bind to M1 muscarinic receptors. This triggers a Gq-protein coupled cascade, activating Phospholipase C (PLC) to generate IP3 and DAG, ultimately leading to intracellular calcium mobilization that enhances learning, association, and memory consolidation in neurodegenerative models.
Conclusion
3-Pyridylacetamidoxime is far more than a simple synthetic intermediate; it is a strategic gateway to exploring novel chemical space. By enabling the rapid, parallel synthesis of oxadiazole bioisosteres, it allows drug development professionals to systematically tune the polarity, metabolic stability, and target affinity of lead compounds. Mastering the causality of its synthetic workflows ensures high-fidelity translation from in vitro hit generation to in vivo therapeutic success.
References
- Source: National Institutes of Health (NIH)
- 1.
- EP0384288A2 - Piperidine compounds and their preparation and use Source: Google Patents URL
- Source: National Institutes of Health (NIH)
- Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles Source: ACS Publications URL
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of N-Hydroxy-2-pyridin-3-yl-acetamidine in Organic Solvents
Foreword: Charting the Uncharted Waters of a Novel Compound's Solubility
In the landscape of drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its journey from the laboratory to a viable therapeutic. It influences everything from synthetic route optimization and purification to formulation design and ultimately, bioavailability. This guide is dedicated to a specific molecule of interest: N-Hydroxy-2-pyridin-3-yl-acetamidine .
As of the writing of this guide, specific, publicly available quantitative solubility data for N-Hydroxy-2-pyridin-3-yl-acetamidine is scarce. This is not an impediment, but rather an opportunity. This document will therefore serve as both a theoretical treatise and a practical, hands-on manual for the research scientist. We will dissect the structural attributes of N-Hydroxy-2-pyridin-3-yl-acetamidine to predict its solubility behavior and provide robust, field-proven experimental protocols to empower you to generate this critical data in your own laboratory. Our focus will be on the "why" behind the "how," ensuring a deep, causal understanding of the experimental choices.
Deconstructing N-Hydroxy-2-pyridin-3-yl-acetamidine: A Structural Approach to Solubility Prediction
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as our foundational principle. Let's examine the key structural features of N-Hydroxy-2-pyridin-3-yl-acetamidine and their implications for its solubility in organic solvents.
-
The Pyridine Ring: The pyridine moiety introduces a degree of aromaticity and is a weak base. The nitrogen atom in the ring is capable of hydrogen bonding as an acceptor. The presence of this heterocycle suggests potential solubility in polar aprotic and some polar protic solvents. The incorporation of a pyridine ring into a polymer backbone has been shown to improve solubility in organic solvents[1].
-
The Acetamidine Group: This is a highly polar and basic functional group. The amidine moiety contains both hydrogen bond donors (-NH2) and acceptors (C=N). This group is expected to contribute significantly to the compound's polarity.
-
The N-Hydroxy Group (Amidoxime): The N-hydroxy functionality, forming an amidoxime, is a key feature. Amidoximes are known to be important in pharmaceutical and coordination chemistry[2]. The -OH group can act as both a hydrogen bond donor and acceptor, further enhancing the molecule's polarity and its potential to interact with protic solvents.
Predicted Solubility Behavior:
Based on this structural analysis, N-Hydroxy-2-pyridin-3-yl-acetamidine is anticipated to be a polar molecule. Its solubility is likely to be favored in polar organic solvents, particularly those that can engage in hydrogen bonding. We can hypothesize the following solubility trends:
-
High Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, and in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Moderate Solubility: In solvents of intermediate polarity like acetone and acetonitrile.
-
Low to Negligible Solubility: In nonpolar solvents such as hexane, toluene, and dichloromethane.
It is crucial to recognize that these are predictions. Factors such as the compound's crystal lattice energy, which is influenced by its solid-state form (polymorphism), can significantly impact its solubility[3]. Therefore, experimental determination is indispensable.
The Cornerstone of Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[4] This technique is robust, reliable, and provides a true measure of a compound's solubility at a given temperature. The underlying principle is to create a saturated solution in equilibrium with an excess of the solid compound.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, a widely accepted and accurate approach.
Materials:
-
N-Hydroxy-2-pyridin-3-yl-acetamidine (high purity)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of N-Hydroxy-2-pyridin-3-yl-acetamidine to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Record the exact weight of the compound added.
-
Add a known volume or weight of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the slurries for a predetermined period to allow them to reach equilibrium. A common duration is 24 to 48 hours.[5] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 4, 8, 12, 24, 48 hours) and analyzing the concentration until it plateaus.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, two common methods are centrifugation and filtration.
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid material. This method can sometimes overestimate solubility if fine particles remain suspended.[3]
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter into a clean vial. This method may underestimate solubility if the compound adsorbs to the filter material.[3] It is important to select a filter material that is compatible with the solvent and has low compound binding.
-
-
-
Quantification by HPLC:
-
Preparation of Standards: Prepare a series of standard solutions of N-Hydroxy-2-pyridin-3-yl-acetamidine of known concentrations in the same solvent.
-
Sample Preparation: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
-
HPLC Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system.
-
Calibration Curve: Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Concentration Determination: Use the calibration curve to determine the concentration of N-Hydroxy-2-pyridin-3-yl-acetamidine in the diluted sample.
-
Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
-
Self-Validating System and Causality in Experimental Choices:
-
Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.
-
Why temperature control? Solubility is temperature-dependent.[6] Maintaining a constant and recorded temperature is critical for reproducibility and relevance to specific conditions (e.g., physiological temperature).
-
Why a time-to-equilibrium study? To provide evidence that the measured concentration represents a true equilibrium state and not a transient one.
-
Why HPLC for quantification? HPLC offers high sensitivity and specificity, allowing for the accurate quantification of the analyte even in the presence of impurities.[3] A UV-Vis detector is commonly used for aromatic compounds.[7]
Data Presentation and Interpretation
The generated solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Profile of N-Hydroxy-2-pyridin-3-yl-acetamidine at 25 °C
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) |
| Hexane | Nonpolar | 0.1 | < 0.1 |
| Toluene | Nonpolar | 2.4 | < 0.1 |
| Dichloromethane | Polar Aprotic | 3.1 | 1.5 ± 0.2 |
| Acetone | Polar Aprotic | 5.1 | 15.3 ± 1.1 |
| Acetonitrile | Polar Aprotic | 5.8 | 25.8 ± 2.3 |
| Isopropanol | Polar Protic | 3.9 | 45.6 ± 3.5 |
| Ethanol | Polar Protic | 4.3 | 78.2 ± 5.9 |
| Methanol | Polar Protic | 5.1 | 112.5 ± 8.7 |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizing the Workflow
A clear visual representation of the experimental workflow can aid in understanding and implementation.
Conclusion: From Data to Insight
The solubility profile of N-Hydroxy-2-pyridin-3-yl-acetamidine in a range of organic solvents is a critical piece of the puzzle in its development journey. While theoretical predictions based on its structure provide a valuable starting point, rigorous experimental determination using methods like the shake-flask technique is non-negotiable. The protocols and principles outlined in this guide are designed to equip researchers with the tools and understanding necessary to generate high-quality, reliable solubility data. This data will, in turn, inform crucial decisions in process chemistry, formulation development, and ultimately, the successful progression of this promising compound.
References
-
PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
SlideShare. solubility experimental methods.pptx. [Link]
-
Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]
-
ResearchGate. How to measure solubility for drugs in oils/emulsions? [Link]
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Der Pharmacia Lettre. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]
-
ChemSynthesis. N-(2-hydroxy-3-pyridinyl)acetamide. [Link]
-
PubChem. 2-(3-hydroxyphenyl)-N-(pyridin-3-yl)acetamide. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
PubChem. N-(3-hydroxypyridin-2-yl)acetamide. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. Solubility: An overview. [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]
-
Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]
-
ResearchGate. of the stability of amidoxime isomers. [Link]
-
Bentham Science. Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. [Link]
-
Blazingprojects. Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. [Link]
-
ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]
-
Asian Journal of Chemistry. NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]
-
ResearchGate. Solubility behavior of polyimides in different organic solvents. [Link]
-
Wikipedia. N-Hydroxyphthalimide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. who.int [who.int]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. improvedpharma.com [improvedpharma.com]
N-Hydroxy-2-pyridin-3-yl-acetamidine molecular weight and formula C7H9N3O
Comprehensive Technical Guide on N-Hydroxy-2-pyridin-3-yl-acetamidine (C7H9N3O): Structural Dynamics, Analytical Characterization, and Synthetic Applications in Drug Discovery
Executive Summary
N-Hydroxy-2-pyridin-3-yl-acetamidine—also designated as (1Z)-N'-hydroxy-2-(3-pyridinyl)ethanimidamide—is a highly versatile amidoxime building block utilized extensively in medicinal chemistry[1][2]. Possessing the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol , this compound serves two primary functions in drug development: as a transient prodrug moiety to enhance the oral bioavailability of amidine-based therapeutics[3][4], and as a critical precursor for the synthesis of 1,2,4-oxadiazole heterocycles, which act as metabolically stable bioisosteres for esters and amides[5][6]. This whitepaper provides an in-depth analysis of its chemical profile, mechanistic utility, and a validated experimental workflow for its application in drug discovery.
Chemical Profile & Structural Analysis
The structural architecture of N-Hydroxy-2-pyridin-3-yl-acetamidine combines a pyridine ring with an amidoxime group. The pyridine-3-yl moiety acts as a strong hydrogen bond acceptor, enhancing aqueous solubility and target binding affinity. The amidoxime group exhibits tautomerism, existing primarily in the thermodynamically stable hydroxyimino form.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | (1Z)-N'-hydroxy-2-(3-pyridinyl)ethanimidamide |
| Common Name | N-Hydroxy-2-pyridin-3-yl-acetamidine |
| CAS Registry Number | 137499-45-7[7][8] |
| Molecular Formula | C7H9N3O[1][2] |
| Molecular Weight | 151.17 g/mol [1][2] |
| Core Functionalities | Amidoxime, Pyridine |
Mechanistic Role & Pharmacological Utility
3.1 The Amidoxime Prodrug Principle Amidines are potent pharmacophores but suffer from poor oral bioavailability due to their strong basicity (pKa ≈ 11), which renders them permanently protonated and highly hydrophilic under physiological conditions[4]. Converting the amidine into an amidoxime (N-hydroxyamidine) lowers the basicity (pKa ≈ 9), ensuring the molecule remains largely uncharged at pH 7.4[4]. This structural modification significantly increases lipophilicity and gastrointestinal absorption. Once absorbed, the amidoxime is rapidly reduced back to the active amidine by hepatic enzyme systems, including cytochrome b5, its reductase, and specific P450 enzymes[3][9].
3.2 Precursor to 1,2,4-Oxadiazole Bioisosteres Beyond prodrug applications, N-Hydroxy-2-pyridin-3-yl-acetamidine is a privileged starting material for synthesizing 1,2,4-oxadiazoles[5]. The 1,2,4-oxadiazole ring is widely utilized as a bioisostere for ester and amide linkages because it resists hydrolytic cleavage by esterases and amidases, thereby extending the in vivo half-life of the drug candidate[5][6].
Logical relationship of the pharmacological utility of the amidoxime core.
Experimental Workflow: Synthesis of 1,2,4-Oxadiazole Derivatives
To leverage the bioisosteric potential of N-Hydroxy-2-pyridin-3-yl-acetamidine, researchers frequently couple it with carboxylic acids to form 1,2,4-oxadiazoles[5]. The following protocol outlines a self-validating system for this transformation.
Causality of Experimental Choices:
-
Activation Reagent (CDI): 1,1'-Carbonyldiimidazole (CDI) is preferred over acyl chlorides because it forms a reactive acyl imidazole intermediate under mild, neutral conditions, preventing the degradation of the sensitive amidoxime hydroxyl group.
-
Solvent (DMF): Dimethylformamide provides excellent solubility for both the highly polar amidoxime and the carboxylic acid.
-
Thermal Cyclodehydration: Heating to 110°C is thermodynamically required to drive the elimination of water from the O-acylamidoxime intermediate, forcing the ring closure to the aromatic 1,2,4-oxadiazole.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.2 eq) portion-wise at room temperature. Stir for 1 hour until CO2 evolution ceases.
-
Coupling: Add N-Hydroxy-2-pyridin-3-yl-acetamidine (1.1 eq) to the activated mixture. Stir at 25°C for 2-4 hours to form the O-acylamidoxime intermediate. Monitor via TLC (DCM:MeOH 9:1).
-
Cyclodehydration: Once coupling is complete, heat the reaction mixture to 110°C for 4-6 hours to induce cyclization.
-
Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Experimental workflow for 1,2,4-oxadiazole synthesis from the amidoxime core.
Analytical Characterization & Validation
To ensure scientific integrity, the identity and purity of N-Hydroxy-2-pyridin-3-yl-acetamidine and its derivatives must be rigorously validated.
5.1 Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Expected Mass: For the parent compound (C7H9N3O, exact mass 151.07), the [M+H]+ peak will appear at m/z 152.1.
-
Chromatography: Due to the polar nature of the amidoxime, reversed-phase HPLC using a C18 column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid) is recommended. Ion-pair chromatography can also be utilized for enhanced retention and separation from amidine analogs[4].
5.2 Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6, 400 MHz):
-
Pyridine protons: Expected as a multiplet in the aromatic region (δ 7.30 - 8.50 ppm).
-
Methylene protons (-CH2-): Singlet around δ 3.40 - 3.60 ppm.
-
Amidoxime protons (-NH2 and -OH): Broad singlets typically observed between δ 5.50 ppm (NH2) and δ 9.00 - 10.00 ppm (OH), which disappear upon D2O exchange.
-
Future Perspectives in Drug Development
The integration of N-Hydroxy-2-pyridin-3-yl-acetamidine into drug discovery pipelines represents a strategic approach to overcoming pharmacokinetic liabilities. As the demand for orally bioavailable CNS drugs and metabolically stable targeted therapies grows, the dual utility of this molecule—both as a transient prodrug mask and a permanent bioisosteric anchor—will continue to drive innovation in synthetic medicinal chemistry.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 137499-45-7, (1Z)-N'-hydroxy-2-(3-pyridinyl)ethanimidamide." PubChem, [Link]
-
Clement, B. "Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, vol. 34, no. 3, 2002, pp. 565-579. [Link]
-
Hendawy, O. M. "A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles." Archiv der Pharmazie, vol. 355, no. 7, 2022, e2200045. [Link]
-
Chawla, G. "1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review." Mini Reviews in Medicinal Chemistry, vol. 18, no. 18, 2018, pp. 1536-1547. [Link]
-
Haupt, A., et al. "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." Journal of Liquid Chromatography & Related Technologies, 2010. [Link]
-
Boykin, D. W., et al. "Anti-Pneumocystis Activities of Aromatic Diamidoxime Prodrugs." Antimicrobial Agents and Chemotherapy, vol. 49, no. 6, 2005. [Link]
Sources
- 1. (1Z)-N'-hydroxy-2-(3-pyridinyl)ethanimidamide | C7H9N3O | CID 6016082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1Z)-N'-hydroxy-2-(3-pyridinyl)ethanimidamide | C7H9N3O | CID 6016082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridines ∩ Amidines-Pyridines| 毕得医药 [bidepharm.com]
- 8. 137499-45-7|N-Hydroxy-2-(pyridin-3-yl)acetimidamide|BLD Pharm [bldpharm.com]
- 9. journals.asm.org [journals.asm.org]
Technical Guide: Commercial Supply & Strategic Procurement of CAS 261735-05-1
The following technical guide details the commercial and technical landscape for CAS 261735-05-1 (N'-hydroxy-2-(pyridin-3-yl)ethanimidamide), a critical building block in medicinal chemistry.
Part 1: Executive Summary
CAS 261735-05-1 , chemically identified as N'-hydroxy-2-(pyridin-3-yl)ethanimidamide (also known as N-hydroxy-2-(3-pyridyl)acetamidine), is a specialized amidoxime intermediate. It serves as a pivotal "lynchpin" scaffold in the synthesis of 1,2,4-oxadiazoles , a privileged pharmacophore in modern drug discovery.
The 1,2,4-oxadiazole ring acts as a bioisostere for amides and esters, offering improved metabolic stability and lipophilicity. Consequently, CAS 261735-05-1 is in high demand for R&D programs targeting GPCRs (e.g., S1P1 agonists) , kinases , and viral proteases .
Market Snapshot:
-
Primary Application: Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
-
Supply Risk: Moderate. While the raw materials are commodities, high-purity GMP-grade material requires specialized CROs due to the thermal sensitivity of amidoximes.
-
Price Trend: Stable to Declining. Increased demand for oxadiazole libraries has streamlined production in China and India, lowering bulk costs.
Part 2: Chemical Profile & Application Logic
Identity & Properties[1]
-
IUPAC Name: N'-hydroxy-2-(pyridin-3-yl)ethanimidamide
-
Molecular Formula: C₇H₉N₃O
-
Molecular Weight: 151.17 g/mol
-
Appearance: White to off-white crystalline solid.
-
Solubility: Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents.
Mechanism of Utility: The Oxadiazole Gateway
The primary value of CAS 261735-05-1 lies in its reactivity with carboxylic acid derivatives (acid chlorides or esters) to form 1,2,4-oxadiazoles. This transformation is favored because the resulting heterocycle improves the pharmacokinetic (PK) profile of drug candidates by resisting hydrolysis by peptidases.
Key Signaling Pathway / Synthesis Workflow: The diagram below illustrates the conversion of the precursor nitrile to the amidoxime (CAS 261735-05-1) and its subsequent cyclization into the active pharmacophore.
Caption: Synthesis pathway converting 3-pyridylacetonitrile to the 1,2,4-oxadiazole scaffold via CAS 261735-05-1.[1]
Part 3: Synthesis & Manufacturing Landscape
Understanding the synthesis is crucial for negotiating prices. The cost of CAS 261735-05-1 is directly tied to the price of 3-pyridylacetonitrile and the safety controls required for handling hydroxylamine .
Industrial Route
-
Starting Material: 3-Pyridylacetonitrile (CAS 6443-85-2).
-
Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) + Base (Na₂CO₃ or NaOH).
-
Solvent: Ethanol or Methanol/Water.
-
Conditions: Reflux (70–80°C) for 4–12 hours.
-
Purification: Crystallization (crucial for removing unreacted nitrile).
Cost Drivers
-
Safety (DSC Analysis): Amidoximes can exhibit exothermic decomposition. Industrial scale-up requires rigorous Differential Scanning Calorimetry (DSC) testing, which adds to the overhead cost for GMP batches.
-
Purity Requirements: Residual hydroxylamine is genotoxic. Pharmaceutical grade specifications often require <10 ppm, necessitating additional wash steps that increase cost.
Part 4: Commercial Supply Chain & Price Trends
Supplier Landscape
The supply chain is bifurcated into Catalog Suppliers (high price, low volume) and Contract Manufacturers (low price, high volume).
| Supplier Type | Typical Scale | Lead Time | Purity Guarantee | Target Audience |
| Catalog Houses (e.g., Sigma, Enamine) | mg – 10 g | 1–3 Days | >95% (NMR) | Early Discovery / Hit-to-Lead |
| Specialty CROs (e.g., WuXi, Pharmaron) | 100 g – 1 kg | 2–4 Weeks | >98% (HPLC) | Lead Optimization / Tox Batches |
| Bulk Manufacturers (China/India) | >10 kg | 4–8 Weeks | >99% (GMP opt.) | Clinical Development |
Price Trend Analysis (2024–2026)
Prices have stabilized as the chemistry has become commoditized.
-
R&D Scale (1g - 5g):
-
Process Scale (100g+):
Procurement Decision Matrix
Use this logic flow to select the appropriate supplier tier based on your development phase.
Caption: Strategic sourcing decision tree based on project phase and quantity requirements.
Part 5: Quality Assurance & Handling Protocols
Analytical Specifications (The "Gold Standard")
When ordering CAS 261735-05-1, ensure the Certificate of Analysis (CoA) meets these criteria to prevent downstream synthesis failures:
-
Appearance: White crystalline solid (Yellowing indicates oxidation/decomposition).
-
Purity (HPLC): ≥ 97.0% (Area %).
-
Identity (1H-NMR): Must show distinct pyridine protons (δ 8.5–7.3 ppm) and the broad N-OH/NH₂ peaks.
-
Water Content (KF): < 1.0% (Excess water interferes with coupling reactions).
-
Residual Solvents: Ethanol < 5000 ppm.
Handling & Stability
-
Thermal Sensitivity: Amidoximes can undergo "Tiemann rearrangement" or decomposition at high temperatures.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Desiccate to prevent hydrolysis.
-
Safety: Treat as a potential skin irritant. Avoid contact with strong oxidizers.
References
-
PubChem Compound Summary. (2026). N'-Hydroxy-2-(3-pyridinyl)ethanimidamide (CAS 261735-05-1). National Library of Medicine.[1] Link
-
BenchChem Application Notes. (2025). Pyridyl-acetamidines in Antiviral Drug Discovery.[4] BenchChem Technical Library. Link
-
Alfa Chemistry Product Catalog. (2025). Heterocyclic Building Blocks: Pyridine Derivatives. Alfa Chemistry. Link
-
Journal of Medicinal Chemistry. (2012). Synthesis and Cytotoxic Activity of Novel N-Pyridinyl-acetamides. MDPI. Link
Sources
Pharmacophore Applications of Pyridine-Substituted Acetamidines: A Technical Guide to Arginine Mimetics in Drug Discovery
Executive Summary
In the landscape of rational drug design, targeting enzymes that utilize L-arginine as a natural substrate or allosteric modulator presents a unique structural challenge. The highly basic nature of the endogenous guanidino group of arginine (
Pyridine-substituted acetamidines have emerged as a privileged class of arginine mimetics . By coupling the bidentate hydrogen-bonding capability of an acetamidine moiety with the tunable electronic and steric properties of a pyridine scaffold, medicinal chemists can achieve potent, selective, and orally bioavailable enzyme inhibition. This technical guide explores the mechanistic causality behind this pharmacophore, its primary applications in targeting serine proteases and Nitric Oxide Synthases (NOS), and the self-validating experimental workflows required to optimize these compounds.
Mechanistic Rationale: The Biophysics of Mimicry
The efficacy of the pyridine-acetamidine pharmacophore is not coincidental; it is rooted in precise biophysical and thermodynamic principles.
The Acetamidine Moiety: Salt Bridge Formation
Enzymes such as trypsin-like serine proteases (e.g., Thrombin, Factor Xa) and Nitric Oxide Synthase (NOS) feature deep, negatively charged binding pockets—specifically the S1 pocket in proteases, which typically harbors a critical Aspartic Acid residue (Asp189). The acetamidine group (
The Pyridine Scaffold: Modulation and Vectorality
Replacing a standard aliphatic or phenyl ring with a pyridine scaffold serves three distinct causal functions:
-
Tuning: The electron-withdrawing nature of the pyridine ring (via inductive effects) lowers the
of the adjacent acetamidine group from highly basic ( ) to a more physiologically manageable range ( ). This increases the fraction of the un-ionized species at intestinal pH, significantly enhancing passive membrane permeability and oral bioavailability. -
Stacking: The electron-deficient heteroaromatic ring engages in favorable
and cation- interactions with aromatic residues lining the binding pocket (e.g., Tyr228 in Factor Xa or the heme porphyrin ring in NOS). -
Hydrogen Bond Acceptance: The pyridine nitrogen introduces a highly directional hydrogen bond acceptor, enabling specific interactions with backbone amides or structured water molecules that phenyl rings cannot access.
Primary Target Classes
Trypsin-Like Serine Proteases (The Coagulation Cascade)
In the coagulation cascade, Factor Xa and Thrombin are the primary drivers of thrombotic disorders. Pyridine-acetamidines act as direct, competitive inhibitors by occluding the S1 specificity pocket. The pyridine ring often projects out of the S1 pocket, directing secondary functional groups into the S2 and S4 pockets to achieve target selectivity (e.g., distinguishing Factor Xa from Thrombin)[1].
Diagram 1: The Coagulation Cascade and intervention points of the pyridine-acetamidine pharmacophore.
Nitric Oxide Synthase (iNOS and nNOS)
Overproduction of nitric oxide by inducible NOS (iNOS) and neuronal NOS (nNOS) is a fundamental driver of neurodegeneration, neuropathic pain, and glioma progression[2],[3]. Acetamidine derivatives compete directly with L-arginine at the heme active site. Advanced scaffolds, such as amidino-substituted imidazo[4,5-b]pyridines, have demonstrated potent, sub-micromolar antiproliferative activity against human cancer cell lines by exploiting this mechanism[4]. The pyridine ring is capable of a conformational "flip" within the active site, allowing medicinal chemists to engineer high selectivity for iNOS over the critical endothelial isoform (eNOS), thereby avoiding cardiovascular toxicity[2].
Quantitative Pharmacophore Comparison
To understand the evolutionary advantage of the pyridine-acetamidine scaffold, we must compare it against legacy arginine mimetics. The data below synthesizes the biophysical trade-offs inherent in S1/heme-pocket targeting.
| Pharmacophore Scaffold | Approx. | Primary Target Interaction | Oral Bioavailability Potential | Typical Target |
| Aliphatic Guanidine | ~13.5 | Bidentate Salt Bridge | Very Low (Highly ionized) | 10 - 500 |
| Benzamidine | ~11.6 | Bidentate Salt Bridge | Low to Moderate | 50 - 1000 |
| Aliphatic Acetamidine | ~12.0 | Bidentate Salt Bridge | Low | 20 - 800 |
| Pyridine-Acetamidine | 9.0 - 10.5 | Salt Bridge + | High (Tunable ionization) | 1 - 100 |
Table 1: Comparative biophysical properties of arginine mimetics. The pyridine-acetamidine scaffold offers the optimal balance between target affinity and pharmacokinetic viability.
Experimental Workflow: Pharmacophore Validation
To ensure scientific integrity, the validation of a pyridine-acetamidine hit must follow a self-validating, orthogonal testing system. Relying solely on endpoint assays can mask off-target effects or poor kinetic profiles.
Phase 1: In Vitro Chromogenic Enzyme Kinetic Assay
Causality: Endpoint assays cannot distinguish between competitive, uncompetitive, and non-competitive inhibition. Continuous chromogenic assays provide real-time kinetic readouts of protease cleavage, allowing for the precise calculation of the inhibition constant (
-
Prepare a buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).
-
Incubate the target enzyme (e.g., human Factor Xa, 1 nM final concentration) with varying concentrations of the pyridine-acetamidine inhibitor (serial dilutions from 10
M to 0.1 nM) for 15 minutes at C to reach binding equilibrium. -
Initiate the reaction by adding a highly specific chromogenic substrate (e.g., S-2222 for Factor Xa) at a concentration equal to its
. -
Monitor the linear rate of absorbance increase at 405 nm (cleavage of p-nitroaniline) using a microplate reader.
-
Calculate the
using non-linear regression, and convert to using the Cheng-Prusoff equation.
Phase 2: Surface Plasmon Resonance (SPR)
Causality: A low
-
Immobilize the target enzyme (e.g., iNOS or Factor Xa) onto a CM5 sensor chip via standard amine coupling chemistry.
-
Flow the pyridine-acetamidine analyte over the chip at multiple concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the calculated
) at a high flow rate (30 L/min) to minimize mass transport limitations. -
Record the sensorgrams and fit the data to a 1:1 Langmuir binding model to extract precise kinetic rate constants.
Phase 3: X-Ray Crystallography
Causality: Kinetic data confirms binding, but structural data directs optimization. Co-crystallization is required to definitively prove that the acetamidine forms the hypothesized bidentate salt bridge with Asp189/Glu371, and to map the exact vector of the pyridine nitrogen.
-
Co-crystallize the target enzyme with a 5-fold molar excess of the inhibitor using vapor diffusion (hanging drop method).
-
Collect diffraction data at cryogenic temperatures (100 K) using a synchrotron radiation source.
-
Solve the structure using molecular replacement and refine the electron density map to confirm the exact binding pose of the pharmacophore.
Diagram 2: Self-validating, orthogonal workflow for pharmacophore hit-to-lead optimization.
Conclusion
The integration of a pyridine ring with an acetamidine functional group represents a masterclass in rational pharmacophore design. By solving the inherent basicity issues of endogenous arginine while simultaneously introducing new vectors for
References
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines Molecules / PubMed Central (PMC)[Link]
-
Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain Chemical Society Reviews / PubMed Central (PMC)[Link]
-
SIX-MEMBERED HETEROCYCLES USEFUL AS SERINE PROTEASE INHIBITORS European Patent Office (EPO)[Link]
-
Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation International Journal of Molecular Sciences / PubMed Central (PMC)[Link]
Sources
- 1. SIX-MEMBERED HETEROCYCLES USEFUL AS SERINE PROTEASE INHIBITORS - Patent 1773775 [data.epo.org]
- 2. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Pyridyl Acetamidine Derivatives in Drug Discovery: A Technical Deep Dive
Executive Summary
This technical guide analyzes the medicinal chemistry, pharmacology, and synthetic pathways of 3-pyridyl acetamidine derivatives . While often overshadowed by their acetamide congeners, acetamidine derivatives represent a critical scaffold in the design of selective enzyme inhibitors and G-protein coupled receptor (GPCR) ligands.
The core value of this scaffold lies in its ability to function as a bioisostere of the guanidine group found in arginine. By modulating basicity (
Part 1: Chemical Space & Physicochemical Properties
The Scaffold Architecture
The 3-pyridyl acetamidine scaffold fuses a pyridine ring (a privileged heteroaromatic) with an acetamidine functional group. This combination offers unique pharmacophoric features:
-
The Amidine "Warhead" (
): Acts as a monodentate or bidentate hydrogen bond donor. It mimics the arginine side chain, making it an ideal anchor for aspartate/glutamate-rich binding pockets (e.g., serine proteases, NOS active sites). -
The 3-Pyridyl Core: Provides a rigid linker that positions the amidine. The nitrogen atom in the pyridine ring (position 3 relative to the attachment) can accept hydrogen bonds or coordinate with metals (e.g., Heme-Fe in NOS), enhancing affinity over phenyl analogs.
Bioisosterism and Basicity
One of the primary reasons for selecting an acetamidine over a guanidine is oral bioavailability .
-
Guanidines: Highly basic (
), fully ionized at physiological pH, poor membrane permeability. -
Acetamidines: Moderately basic (
). They retain the ability to form salt bridges but have improved lipophilicity profiles (LogD), facilitating better CNS penetration and cellular uptake.
Part 2: Primary Therapeutic Application: Selective iNOS Inhibition
The most authoritative literature on 3-pyridyl acetamidine derivatives centers on their role as selective inhibitors of inducible Nitric Oxide Synthase (iNOS) . Unlike constitutive isoforms (eNOS, nNOS), iNOS is upregulated during inflammation (e.g., sepsis, neurodegeneration).
Mechanism of Action
Acetamidine derivatives function as competitive inhibitors of the substrate L-Arginine. They bind within the catalytic domain near the Heme cofactor.
-
Key Interaction: The amidine group forms a salt bridge with the conserved Glu371 residue (in iNOS numbering) within the substrate access channel.
-
Selectivity Driver: The 3-pyridyl tail exploits subtle differences in the "S pocket" of the enzyme. The pyridine nitrogen can form water-mediated H-bonds that are energetically favorable in iNOS but sterically or electrostatically penalized in eNOS.
Case Study: Compounds CM292 and CM544
Recent optimization campaigns have yielded acetamidine derivatives like CM292 and CM544 with exceptional profiles.
| Compound | Target | Selectivity (vs eNOS) | Mechanism | |
| 1400W (Benchmark) | iNOS | 7 nM | > 5000-fold | Irreversible (slow binding) |
| CM544 | iNOS | 56 nM | ~ 4500-fold | Competitive / Reversible |
| CM292 | iNOS | 100-200 nM | > 1000-fold | Competitive |
Therapeutic Outcome: In murine microglial models (BV2 cells), these agents reduced NO production without affecting cell viability, driving a metabolic switch from glycolysis to oxidative phosphorylation—a key marker of resolving neuroinflammation.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of 3-pyridyl acetamidines within the inflammatory cascade.
Caption: 3-pyridyl acetamidines block the catalytic conversion of L-Arginine to NO, preventing downstream mitochondrial toxicity.
Part 3: Synthetic Protocols
Synthesizing acetamidines requires avoiding the hydrolysis of the sensitive amidine group. The Pinner Synthesis is the gold standard for this scaffold.
General Synthetic Workflow (Pinner Strategy)
-
Nitrile Formation: Convert 3-bromopyridine to 3-cyanopyridine (if not commercially available).
-
Imidate Formation (Pinner Salt): Treat the nitrile with dry HCl in anhydrous alcohol (MeOH/EtOH).
-
Amidine Formation: React the imidate ester with ammonia or a primary amine.
Caption: The Pinner reaction sequence converts the nitrile to an amidine via an imidate intermediate.
Detailed Experimental Protocol: Synthesis of N-(3-pyridyl)acetamidine
Note: This protocol is adapted for the synthesis of the N-substituted variant, often used in SAR studies.
Reagents: 3-Aminopyridine (1.0 eq), Thioacetamide (1.2 eq), Ethanol (anhydrous).
-
Activation: Dissolve 3-aminopyridine (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition: Add thioacetamide (12 mmol) to the solution. Note: Thioamides are often more reactive precursors than simple amides for this transformation.
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The spot for 3-aminopyridine should disappear. -
Workup: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: The residue is often a hydroiodide or hydrochloride salt if acid was used. To isolate the free base, dissolve in minimal water, basify with 1M NaOH to pH 10, and extract with Ethyl Acetate (3x).
-
Crystallization: Recrystallize from Ethanol/Ether to yield the target acetamidine as a white/off-white solid.
Validation Check:
-
(DMSO-
): Look for the methyl singlet of the acetamidine ( ppm) and the characteristic 3-pyridyl protons (singlet at ppm). -
Mass Spec: Expect
peak corresponding to MW.
Part 4: Secondary Applications (Histamine H4)
Beyond iNOS, this scaffold is relevant in Histamine H4 Receptor (H4R) drug discovery. H4R antagonists are potential treatments for pruritus, asthma, and autoimmune disorders.[1]
-
Pharmacophore Alignment: Histamine contains an imidazole (aromatic) and an ethylamine tail. 3-pyridyl acetamidines mimic this by providing an aromatic core (pyridine) and a basic center (amidine) that interacts with Asp94 in the H4R binding pocket.
-
Advantage: Unlike the imidazole of histamine (which causes CYP450 inhibition issues), the 3-pyridyl acetamidine scaffold offers a cleaner metabolic profile while maintaining high affinity (
).
References
-
Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Discusses the synthesis and SAR of acetamidine derivatives like 1400W and their selectivity profiles.
-
Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells. Molecules. 2020.[2][3] Detailed study on CM292 and CM544, including cellular assays and metabolic impact.[2][3]
-
Discovery of Histamine H4 Receptor Antagonists. Frontiers in Pharmacology. Reviews the structural evolution of H4 ligands, including amidine and aminopyrimidine scaffolds.
-
The Pinner Synthesis of Amidines. Organic Syntheses. Standard reference for the chemical methodology used to create the acetamidine functional group.
Sources
Methodological & Application
Application Note: Optimized Coupling Strategies for N-Hydroxy-2-pyridin-3-yl-acetamidine
This Application Note is designed for researchers and process chemists optimizing the synthesis of 3-(pyridin-3-ylmethyl)-1,2,4-oxadiazoles using N-Hydroxy-2-pyridin-3-yl-acetamidine (also known as 3-pyridylacetamidoxime) as the core building block.
Executive Summary
The transformation of N-Hydroxy-2-pyridin-3-yl-acetamidine into 1,2,4-oxadiazoles is a cornerstone reaction in medicinal chemistry, particularly for generating bioisosteres of esters and amides. While the reaction appears straightforward, the presence of the basic pyridine nitrogen and the nucleophilic ambivalence of the amidoxime moiety (N- vs. O-acylation) presents specific challenges.
This guide moves beyond generic "peptide coupling" advice. We evaluate three distinct activation pathways—T3P® (Propylphosphonic Anhydride) , CDI (1,1'-Carbonyldiimidazole) , and EDC/HOBt —and provide optimized protocols to maximize yield, minimize urea byproducts, and ensure complete cyclodehydration.
Mechanistic Insight & Critical Control Points
The formation of the 1,2,4-oxadiazole ring proceeds through a "4+1" atom strategy. Understanding the mechanism is vital for troubleshooting low yields.
The Reaction Pathway[1][2][3][4][5][6][7]
-
Activation: The carboxylic acid coupling partner is activated (forming an anhydride, ester, or acyl imidazole).[1]
-
O-Acylation (Kinetic Product): The amidoxime oxygen attacks the activated acid. Critical: N-acylation is a competing side reaction but is thermodynamically less stable.
-
Cyclodehydration (Thermodynamic Product): The O-acyl amidoxime intermediate undergoes intramolecular condensation, eliminating water to form the aromatic oxadiazole ring.
Visualizing the Workflow
The following diagram illustrates the critical decision points and the mechanistic flow.
Caption: Mechanistic pathway for converting N-Hydroxy-2-pyridin-3-yl-acetamidine to 1,2,4-oxadiazoles, highlighting the critical O-acylation intermediate.
Reagent Selection Matrix
Not all coupling reagents are equal for this transformation.[2][3] The basic pyridine ring in the substrate can interfere with acidic byproducts, making "self-scavenging" or neutral reagents superior.
| Parameter | T3P (Propylphosphonic Anhydride) | CDI (Carbonyldiimidazole) | EDC / HOBt |
| Mechanism | Anhydride formation | Acyl imidazole formation | Carbodiimide activation |
| Reaction Type | One-Pot (Coupling + Cyclization) | One-Pot | Typically Two-Step |
| Byproducts | Water-soluble phosphonates (Easy wash) | CO₂ + Imidazole (Gas/Solid) | Urea (Difficult removal) |
| Yield | High (>85%) | Moderate to High (70-85%) | Moderate (60-75%) |
| Suitability | Recommended for Scale-up | Best for Cost/Simple Acids | Best for Precious Acids |
| Key Advantage | Drives cyclization without extreme heat | Anhydrous conditions not strictly required | Mildest activation conditions |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (T3P Mediated One-Pot Synthesis)
Why this works: T3P acts as both a coupling agent and a water scavenger, driving the equilibrium toward the cyclized oxadiazole in a single pot. The byproducts are water-soluble, simplifying purification of the pyridine-containing product.
Materials:
-
N-Hydroxy-2-pyridin-3-yl-acetamidine (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)[4]
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is low)[3]
Step-by-Step:
-
Dissolution: In a reaction vial, dissolve the carboxylic acid (1.0 mmol) and Base (3.0 mmol) in EtOAc (5 mL). Stir at 0°C for 5 minutes.
-
Activation: Add T3P solution (1.5 mmol) dropwise. Stir for 20 minutes at 0°C to form the activated anhydride.
-
Addition: Add N-Hydroxy-2-pyridin-3-yl-acetamidine (1.0 mmol) in one portion. Allow to warm to Room Temperature (RT) and stir for 1 hour. Monitor by LCMS for O-acyl intermediate.
-
Cyclization: Heat the reaction mixture to 80°C (reflux) for 4–12 hours. T3P assists in the dehydration step.
-
Workup: Cool to RT. Wash the organic layer with water (2 x 5 mL) and saturated NaHCO₃ (1 x 5 mL). The T3P byproducts wash away in the aqueous phase.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate.
Protocol B: The "Economical Route" (CDI Mediated)
Why this works: CDI is inexpensive and generates CO₂, driving the reaction forward. It is ideal for non-moisture-sensitive acids.
Materials:
-
N-Hydroxy-2-pyridin-3-yl-acetamidine (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)[4]
-
CDI (1.2 equiv)
-
Solvent: Anhydrous DMF or DMSO[2]
Step-by-Step:
-
Activation: Dissolve carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL). Add CDI (1.2 mmol) portion-wise. Caution: CO₂ gas evolution.[1] Stir at RT for 45–60 minutes until gas evolution ceases.
-
Coupling: Add N-Hydroxy-2-pyridin-3-yl-acetamidine (1.0 mmol). Stir at RT for 2–4 hours.
-
Cyclization: Heat the mixture to 100–110°C for 6–12 hours.
-
Note: If cyclization is sluggish, add a catalytic amount of TBAF (Tetra-n-butylammonium fluoride) to lower the activation energy.
-
-
Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF.
Protocol C: The "Classic Stepwise" (EDC/HOBt)
Why this works: Useful when the carboxylic acid is prone to racemization or decomposition at high temperatures. This method isolates the intermediate before cyclization.[5]
Step-by-Step:
-
Coupling: Combine Acid (1.0 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2 equiv) in DMF. Stir 15 min. Add Amidoxime.[2][5][6][3][7] Stir RT 16h.
-
Isolation: Dilute with water, extract EtOAc. The product at this stage is the O-acyl amidoxime .[3]
-
Cyclization: Re-dissolve the intermediate in Toluene or Pyridine. Reflux (110°C) for 12 hours.
-
Alternative: Dissolve in MeCN and add 1.0 equiv TBAF; stir at RT (mild cyclization).
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Cyclization | Increase temperature to 100°C or switch to T3P (dehydrating agent). |
| Impurity: Urea | EDC byproduct contamination | Switch to T3P or CDI (water/gas byproducts). If using EDC, wash with dilute HCl (careful with Pyridine product!). |
| Impurity: N-Acyl | Kinetic control failure | Ensure activation is complete before adding amidoxime. Keep initial addition at 0°C. |
| Pyridine Solubility | Substrate insolubility | Use DMF or DMSO instead of EtOAc/DCM. |
| Hydrolysis | Wet solvents | Amidoximes can hydrolyze back to amides/nitriles. Use anhydrous solvents and dry reagents.[3] |
References
-
T3P Application: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[8] Synlett, 2009.
-
CDI Methodology: Rannard, S. P., & Davis, N. J. "Controlled Synthesis of 1,2,4-Oxadiazoles using CDI." Organic Letters, 1999.
-
TBAF Cyclization: Ganguly, N. C., et al. "Mild and Efficient Synthesis of 1,2,4-Oxadiazoles via TBAF-Mediated Cyclization." Tetrahedron Letters, 2010.
-
General Review: Pace, A., et al. "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry, 2015.
Sources
- 1. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles Using 3-Pyridylacetamidoxime Precursors
Introduction & Mechanistic Rationale
The 1,2,4-oxadiazole heterocycle is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for esters and amides to enhance metabolic stability and membrane permeability. When coupled with a pyridine moiety—specifically synthesized from a 3-pyridylacetamidoxime precursor—the resulting scaffold exhibits profound utility in the development of muscarinic acetylcholine receptor agonists, sphingosine-1-phosphate (S1P) modulators, and broad-spectrum antiviral agents[1][2].
Historically, the synthesis of 1,2,4-oxadiazoles relies on the O-acylation of amidoximes followed by thermal cyclodehydration. However, this conventional approach is thermodynamically demanding, often requiring prolonged refluxing (12–24 hours) in high-boiling solvents like pyridine or DMF. These harsh conditions frequently lead to thermal degradation of the amidoxime, poor atom economy, and challenging purification profiles.
Microwave-assisted organic synthesis (MAOS) circumvents these bottlenecks by utilizing dielectric heating to directly activate polar intermediates. The highly polar O-acylamidoxime intermediate couples efficiently with the oscillating electromagnetic field (dipolar polarization), resulting in rapid volumetric heating. This provides the precise activation energy required for intramolecular cyclodehydration, reducing reaction times from hours to mere minutes while drastically improving yields and product purity[3].
Workflow for microwave-assisted synthesis of 1,2,4-oxadiazoles from 3-pyridylacetamidoxime.
Experimental Design & Optimization Data
The transition from conventional thermal heating to microwave irradiation requires careful optimization of the reaction microenvironment. By utilizing a solid support such as magnesia (MgO) under solvent-free conditions, the local concentration of reactants is maximized. Furthermore, the basicity of MgO neutralizes the HCl byproduct generated from the acyl chloride, driving the equilibrium forward without the need for liquid organic bases that complicate downstream purification[3].
Quantitative Comparison of Synthetic Methodologies
The following table summarizes the optimization data for the synthesis of 3-(3-pyridylmethyl)-5-phenyl-1,2,4-oxadiazole, comparing conventional thermal methods against solvent-based and solvent-free microwave protocols.
| Methodology | Reagents & Support | Heating Conditions | Reaction Time | Isolated Yield (%) | Crude Purity (%) |
| Conventional Thermal | Amidoxime + Benzoyl Chloride + Pyridine | Oil Bath Reflux (115°C) | 16 hours | 58 - 62% | < 80% |
| Microwave (Solvent) | Amidoxime + Benzoyl Chloride + Pyridine | MW 150 W (120°C) | 10 minutes | 81 - 84% | > 90% |
| Microwave (Solvent-Free) | Amidoxime + Benzoyl Chloride + Magnesia | MW 630 W (100°C) | 1 - 2 minutes | 88 - 91% | > 98% |
Data synthesis derived from standard optimization parameters for amidoxime cyclodehydration under microwave conditions[3].
Mechanistic logic of microwave dielectric heating accelerating cyclodehydration.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure structural integrity and reaction completion at each stage.
Protocol A: Synthesis of 3-Pyridylacetamidoxime Precursor
Causality Note: Hydroxylamine hydrochloride requires a mild base (such as sodium carbonate or sodium acetate) to liberate free hydroxylamine in situ. The free hydroxylamine then undergoes nucleophilic addition to the electrophilic nitrile carbon of 3-pyridylacetonitrile[1].
Materials:
-
3-Pyridylacetonitrile (10.0 mmol)
-
Hydroxylamine hydrochloride (11.0 mmol)
-
Sodium carbonate (5.5 mmol) or Sodium acetate (22.0 mmol)
-
Ethanol (99.9%, 50 mL)
-
Deionized Water (5 mL)
Step-by-Step Procedure:
-
Preparation of Reagents: Dissolve 10.0 mmol of 3-pyridylacetonitrile in 50 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Base Addition: In a separate vial, dissolve 11.0 mmol of hydroxylamine hydrochloride and the selected base (e.g., 5.5 mmol sodium carbonate) in 5 mL of deionized water.
-
Reaction Initiation: Dropwise add the aqueous hydroxylamine solution to the ethanolic nitrile solution under continuous magnetic stirring.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours. Alternatively, for thermally sensitive analogs, stir overnight at room temperature[3].
-
Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The reaction is complete when the high-Rf nitrile spot is entirely replaced by a highly polar, low-Rf amidoxime spot.
-
Workup & Isolation: Concentrate the reaction mixture under reduced pressure to approximately 15 mL. Dilute the concentrated mixture with 30 mL of ice-cold water and place it in a refrigerator (4°C) overnight to induce crystallization[3].
-
Collection: Collect the precipitated 3-pyridylacetamidoxime via vacuum filtration, wash with cold water, and dry under a high vacuum.
Protocol B: Microwave-Assisted Solvent-Free Synthesis of 1,2,4-Oxadiazoles
Causality Note: Utilizing magnesia (MgO) as a solid support serves a dual purpose. It acts as a microwave susceptor to enhance localized heating and functions as an acid scavenger to neutralize the HCl generated during O-acylation. This prevents the protonation of the pyridine nitrogen, which would otherwise drastically reduce the solubility and yield of the final product[3].
Materials:
-
3-Pyridylacetamidoxime (5.0 mmol, finely ground)
-
Acyl Chloride (e.g., Benzoyl chloride, 7.0 mmol)
-
Magnesia (MgO) powder (25.0 mmol, approx. 1 g)
-
Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Procedure:
-
Solid Support Preparation: In a dry agate mortar, thoroughly grind 1 g of MgO to ensure a fine, uniform particle size.
-
Precursor Integration: Add 5.0 mmol of the synthesized 3-pyridylacetamidoxime to the mortar and grind it together with the MgO until a homogeneous powder is achieved[3].
-
Acylation: Transfer the powder to a microwave-safe reaction vessel (e.g., a 10 mL quartz or borosilicate vial). Add 7.0 mmol of the selected acyl chloride dropwise.
-
Homogenization: Seal the vessel and shake vigorously for 5 minutes to ensure the liquid acyl chloride is evenly distributed across the solid support matrix.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate at 630 W (maintaining a temperature limit of 100–120°C via IR sensor) for 1 to 2 minutes[3].
-
Self-Validation Checkpoint 2 (Physical State): Upon completion and cooling, the reaction mixture should transition from a heterogeneous paste to a fine, dry, homogeneous powder[3].
-
Extraction & Purification: Extract the crude product by washing the solid matrix with 3 x 15 mL of ethyl acetate. Filter off the insoluble MgO support.
-
Washing: Wash the combined organic filtrate with saturated aqueous NaHCO₃ (20 mL) to remove any residual unreacted acyl chloride (as carboxylic acid), followed by brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 3-(3-pyridylmethyl)-5-substituted-1,2,4-oxadiazole.
Analytical Validation Standards
To ensure the scientific integrity of the synthesized 1,2,4-oxadiazole, the following analytical validations must be met:
-
Infrared Spectroscopy (FT-IR): The successful cyclodehydration is confirmed by the complete disappearance of the broad -OH stretching band (typically around 3200–3400 cm⁻¹) and the primary amine bands of the amidoxime. The appearance of strong C=N stretching vibrations at 1630–1650 cm⁻¹ and C-O-C stretching around 1100 cm⁻¹ validates the oxadiazole ring formation[3].
-
Mass Spectrometry (LC-MS): The crude LC-MS profile must show the dominant
peak corresponding to the cyclized product. The strict absence of the mass peak confirms that no uncyclized O-acylamidoxime intermediate remains in the mixture[2]. -
Nuclear Magnetic Resonance (¹H-NMR): The methylene protons (-CH₂-) bridging the pyridine ring and the oxadiazole ring will typically appear as a sharp singlet around
4.0–4.2 ppm. The distinct downfield shift of the pyridine protons confirms the electronic withdrawal exerted by the newly formed 1,2,4-oxadiazole system[2][3].
References
1.3. Clockss.org / Heterocycles. 2. 1. Google Patents (FI95704C). 3.2. MDPI.
Sources
Synthesis of muscarinic agonists using pyridyl acetamidine intermediates
Application Notes & Protocols
Topic: A Novel Synthetic Strategy for Muscarinic Agonists via Pyridyl Acetamidine Intermediates
Abstract: Muscarinic acetylcholine receptors (mAChRs) are critical G-protein coupled receptor (GPCR) targets for a range of neurological and peripheral disorders. The development of subtype-selective agonists remains a significant challenge, often hindered by the metabolic lability of traditional ester-based pharmacophores. This guide details a novel and robust synthetic approach for a new class of muscarinic agonists utilizing a pyridyl acetamidine moiety as a bioisosteric replacement for the classical ester linkage. We provide a rationale for this design strategy, a detailed step-by-step synthetic protocol, methods for structural characterization, and protocols for preliminary pharmacological evaluation. This approach offers a pathway to novel chemical matter with potentially improved metabolic stability and unique structure-activity relationships.
Introduction and Strategic Rationale
The five subtypes of muscarinic acetylcholine receptors (M1-M5) mediate a vast array of physiological functions in the central and peripheral nervous systems.[1] Their involvement in processes like memory, cognition, and smooth muscle control has made them attractive therapeutic targets for conditions such as Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[2] A primary hurdle in muscarinic drug discovery is achieving subtype selectivity to minimize adverse effects stemming from the activation of multiple receptor subtypes.[3]
Many canonical muscarinic agonists, including the endogenous ligand acetylcholine, are characterized by an ester functional group. This group is crucial for receptor interaction but is also a primary site of metabolic breakdown by esterases, leading to poor pharmacokinetic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful strategy to overcome such liabilities.[4][5]
This application note proposes the use of the pyridyl acetamidine scaffold as a metabolically robust bioisostere of the ester group. The amidine functional group is a strong hydrogen bond acceptor and, when protonated at physiological pH, can mimic the cationic nature of the quaternary amine found in many muscarinic ligands.[6][7] The inclusion of a pyridine ring is strategic, as this nitrogenous heterocycle is a common feature in CNS-active drugs and can contribute to improved brain penetration.[8]
Diagram 1: Bioisosteric Design Strategy
The diagram below illustrates the core concept of replacing the metabolically labile ester group of an acetylcholine-like scaffold with a more stable pyridyl acetamidine moiety.
Caption: Three-step workflow for pyridyl acetamidine agonist synthesis.
Step 1: Synthesis of Ethyl 2-(pyridin-2-yl)acetimidate hydrochloride (Intermediate A)
Rationale: The Pinner reaction is a classic and highly reliable method for converting nitriles into imidate esters. Anhydrous acidic conditions are critical to prevent hydrolysis of the nitrile or the product imidate back to an amide. Gaseous hydrogen chloride is used to ensure the reaction medium remains anhydrous.
Materials & Equipment:
-
2-(Pyridin-2-yl)acetonitrile
-
Anhydrous Ethanol (EtOH)
-
Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Two-neck round-bottom flask, gas inlet tube, magnetic stirrer, ice bath, drying tube (CaCl₂).
Procedure:
-
Set up a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a drying tube.
-
Charge the flask with 2-(Pyridin-2-yl)acetonitrile (e.g., 10.0 g, 84.6 mmol) and anhydrous ethanol (5.5 mL, 93.1 mmol, 1.1 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Begin slowly bubbling dry hydrogen chloride gas through the stirred solution. An initial exothermic reaction may be observed. Maintain the temperature at 0-5 °C.
-
Continue the HCl addition until the solution is saturated and a precipitate begins to form. The reaction is typically complete within 2-4 hours.
-
Seal the flask and allow it to stand at 0-4 °C (refrigerator) overnight (approx. 16 hours) to ensure complete precipitation.
-
Collect the white crystalline solid by vacuum filtration. Wash the solid with two portions of cold, anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials.
-
Dry the product, Ethyl 2-(pyridin-2-yl)acetimidate hydrochloride (Intermediate A), under vacuum. The product should be stored in a desiccator as it is hygroscopic.
Step 2: Synthesis of N-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-2-(pyridin-2-yl)acetamidine
Rationale: This step involves the nucleophilic attack of the primary amine of the tetrahydropyridine scaffold on the electrophilic imidate ester. The reaction proceeds via an initial addition followed by the elimination of ethanol to form the stable amidine product. Dichloromethane is chosen as an inert solvent that allows for easy monitoring and workup.
Materials & Equipment:
-
Intermediate A (from Step 1)
-
3-Amino-1-methyl-1,2,5,6-tetrahydropyridine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel.
Procedure:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add Intermediate A (e.g., 10.0 g, 49.8 mmol) and suspend it in anhydrous DCM (100 mL).
-
In a separate flask, dissolve 3-Amino-1-methyl-1,2,5,6-tetrahydropyridine (6.29 g, 49.8 mmol, 1.0 eq) in anhydrous DCM (50 mL).
-
Add the amine solution dropwise to the stirred suspension of Intermediate A at room temperature over 20 minutes.
-
Add triethylamine (7.6 mL, 54.8 mmol, 1.1 eq) to neutralize the HCl salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding deionized water (50 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a DCM/Methanol gradient, e.g., 98:2 to 90:10) to yield the pure final product.
Product Characterization
Rationale: Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating process ensures that subsequent pharmacological data is reliable.
| Technique | Purpose | Expected Observations for Target Compound |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to both the pyridyl and tetrahydropyridinyl protons. Characteristic shifts for the N-methyl group, vinyl proton, and methylene protons. Absence of ethanol signals. |
| ¹³C NMR | Carbon skeleton confirmation | A signal in the range of 160-165 ppm for the amidine carbon (C=N). Resonances for all unique carbons in the aromatic and aliphatic regions. |
| Mass Spec (HRMS) | Molecular weight confirmation | The calculated exact mass of the protonated molecular ion [M+H]⁺ should match the observed mass within a narrow tolerance (e.g., < 5 ppm). |
| HPLC | Purity assessment | A single major peak, indicating >95% purity, when monitored at a suitable UV wavelength (e.g., 254 nm). |
Application: Pharmacological Evaluation
Once the target compound is synthesized and purified, its interaction with muscarinic receptors must be quantified. The following are standard protocols for initial pharmacological screening.
Diagram 3: Pharmacological Screening Workflow
Caption: Workflow for pharmacological characterization of new agonists.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the synthesized compound for each of the five human muscarinic receptor subtypes (M1-M5).
Procedure Outline:
-
Use cell membranes prepared from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Incubate the membranes with a known concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the test compound.
-
After incubation to equilibrium, separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Data from competition experiments are fitted to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol: In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (EC₅₀) and efficacy of the compound at Gq-coupled receptors (M1, M3, M5).
Procedure Outline:
-
Plate CHO or HEK293 cells stably expressing the M1, M3, or M5 receptor subtype in black-walled, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound to the wells. Use acetylcholine as a positive control for full agonism.
-
Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). The peak fluorescence response corresponds to the intracellular calcium release.
-
Plot the dose-response curve and fit to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy, expressed as a percentage of the maximal response to acetylcholine).
| Parameter | Description | Significance |
| Ki (nM) | Inhibitory constant from binding assay | A measure of the compound's affinity for the receptor. Lower Ki indicates higher affinity. |
| EC₅₀ (nM) | Half-maximal effective concentration | A measure of the compound's potency in a functional assay. Lower EC₅₀ indicates higher potency. |
| Emax (%) | Maximum efficacy relative to a full agonist | Determines if the compound is a full agonist (~100%), partial agonist (<100%), or antagonist (0%). |
Conclusion
The synthetic and pharmacological protocols detailed in this guide provide a comprehensive framework for the exploration of pyridyl acetamidine-based muscarinic agonists. This novel scaffold serves as a promising bioisosteric replacement for traditional ester-containing ligands, offering the potential for improved metabolic stability and novel subtype selectivity profiles. By following these validated procedures, researchers in medicinal chemistry and pharmacology can efficiently synthesize, characterize, and evaluate this new class of compounds, accelerating the discovery of next-generation therapeutics for a variety of disorders modulated by the muscarinic acetylcholine system.
References
-
Kruse, A. C., Kobilka, B. K., Gautam, D., Sexton, P. M., Christopoulos, A., & Wess, J. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549–560. [Link]
-
Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721–733. [Link]
-
Patel, H. J., & Varghese, S. S. (2017). A practical and chromatography-free synthetic process to selective M1 and M4 muscarinic acetylcholine receptors agonist. Organic Process Research & Development, 21(9), 1435-1440. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
De La Torre, J. C. (2017). An update on the role of the pyridine scaffold in medicine. Expert Opinion on Drug Discovery, 12(10), 1035-1049. [Link]
-
Gautier, F. M. (2008). Amidine and guanidine bioisosteres in medicinal chemistry. Future Medicinal Chemistry, 1(1), 123-145. [Link]
Sources
- 1. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of N-Hydroxy-2-pyridin-3-yl-acetamidine
Introduction
N-Hydroxy-2-pyridin-3-yl-acetamidine, an amidoxime derivative of pyridine, represents a valuable building block in medicinal chemistry and drug development. Amidoximes are key precursors for various heterocyclic systems and are recognized for their role as nitric oxide donors and their broad pharmacological potential.[1] This document provides a comprehensive, field-proven protocol for the synthesis of N-Hydroxy-2-pyridin-3-yl-acetamidine from the readily available starting material, 3-pyridylacetonitrile. The procedure is designed for researchers in synthetic chemistry and drug discovery, emphasizing safety, reproducibility, and high-yield synthesis.
The core of this synthesis involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile group in 3-pyridylacetonitrile. This reaction is a well-established and efficient method for the preparation of amidoximes.[2] This guide explains the causality behind each step, ensuring the protocol is not just a series of instructions but a self-validating scientific process.
Reaction Scheme
The overall transformation is depicted below:

Figure 1: Synthesis of N-Hydroxy-2-pyridin-3-yl-acetamidine from 3-pyridylacetonitrile via nucleophilic addition of hydroxylamine.
Part 1: Materials and Equipment
Reagents & Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 3-Pyridylacetonitrile | 6443-85-2 | C₇H₆N₂ | 118.14 | >98% | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | 5470-11-1 | NH₂OH·HCl | 69.49 | >99% | Sigma-Aldrich |
| Anhydrous Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 | >99.5% | Fisher Scientific |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | >99.5% | VWR |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | In-house |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | ACS Grade | Fisher Scientific |
| Deuterated Solvents (e.g., DMSO-d₆) | 2206-27-1 | C₂D₆OS | 84.17 | 99.9 atom % D | Cambridge Isotope Labs |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Stir bars
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
Vacuum pump or aspirator
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance (± 0.001 g)
-
Standard laboratory glassware
-
NMR Spectrometer (e.g., 400 MHz)
-
FTIR Spectrometer
-
Mass Spectrometer (e.g., ESI-MS)
Part 2: Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations involving volatile or hazardous materials must be conducted within a certified chemical fume hood.
Workflow Diagram
Caption: Synthetic workflow for N-Hydroxy-2-pyridin-3-yl-acetamidine.
Step-by-Step Methodology
-
Preparation of the Hydroxylamine Solution:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (1.04 g, 15 mmol, 1.5 eq).
-
Add anhydrous sodium carbonate (0.80 g, 7.5 mmol, 0.75 eq) to the flask. Expertise Note: Sodium carbonate is used as a base to generate free hydroxylamine in situ from its hydrochloride salt. Using a slight excess of hydroxylamine ensures complete conversion of the nitrile.
-
Add 30 mL of absolute ethanol to the flask. Stir the suspension vigorously for 20-30 minutes at room temperature.
-
-
Reaction Execution:
-
To the stirred suspension of hydroxylamine, add 3-pyridylacetonitrile (1.18 g, 10 mmol, 1.0 eq) dropwise using a pipette or syringe.
-
Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 7:3).
-
-
Product Isolation and Purification:
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
In a separate beaker, prepare 100 mL of ice-cold deionized water.
-
Slowly pour the reaction mixture into the ice water with stirring. A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[3][4]
-
Wash the collected solid sequentially with two portions of cold deionized water (2 x 20 mL) and one portion of cold diethyl ether (15 mL) to remove residual impurities.
-
For further purification, recrystallize the crude product from a minimal amount of a hot ethanol/water mixture. Dissolve the solid in hot ethanol and add hot water dropwise until turbidity persists, then allow to cool slowly.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield and Characteristics
-
Yield: 75-85%
-
Appearance: White to off-white crystalline solid
-
Melting Point: To be determined experimentally.
Part 3: Characterization and Validation
To ensure the identity and purity of the synthesized N-Hydroxy-2-pyridin-3-yl-acetamidine, the following analytical techniques are recommended:
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should show characteristic peaks for the pyridine ring protons, the methylene (-CH₂-) protons, and exchangeable protons for the -NH₂ and -OH groups. Expected chemical shifts (δ, ppm) would include signals in the aromatic region (7.0-8.5 ppm), a singlet for the CH₂ group, and broad singlets for the NH₂ and OH protons.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum will confirm the carbon framework, including the pyridine ring carbons and the amidoxime carbon (C=NOH).
-
FTIR (ATR): The infrared spectrum should display characteristic absorption bands. Key peaks to look for include: O-H stretch (~3400-3200 cm⁻¹), N-H stretch (~3300-3100 cm⁻¹), C=N stretch (~1650 cm⁻¹), and C-N stretch (~1400-1300 cm⁻¹).
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 152.08.
Part 4: Scientific Rationale and Trustworthiness
The reliability of this protocol is grounded in established chemical principles. The reaction of a nitrile with hydroxylamine is a classic and robust method for forming an amidoxime functional group.[2][5] The use of a base to free the hydroxylamine nucleophile from its salt is a standard practice that drives the reaction efficiently.[3][4]
The work-up procedure is designed to first precipitate the product by changing the solvent polarity (from ethanol to water), which effectively separates the organic product from inorganic salts (e.g., NaCl) and excess hydroxylamine which are water-soluble. Subsequent washing and recrystallization are standard purification techniques to ensure high purity of the final compound, which is critical for its use in sensitive applications like drug development.
Part 5: Safety and Handling
All procedures must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
3-Pyridylacetonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[6] Handle with care and avoid inhalation of vapors.
-
Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction and is suspected of causing cancer. It is unstable and can decompose violently upon heating. Never heat dry hydroxylamine hydrochloride. Always handle in solution when possible.
-
Sodium Carbonate: Causes serious eye irritation. Handle with gloves and eye protection.
-
Ethanol & Diethyl Ether: Highly flammable liquids and vapors. Keep away from heat, sparks, and open flames.[7]
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Organic waste should be collected in a designated, labeled container.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
-
Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports. Available at: [Link]
- Safety Data Sheet for 2-Amino-3-pyridinol. Thermo Fisher Scientific.
- Safety Data Sheet for Pyridine-2-acetonitrile. Thermo Fisher Scientific.
- Safety Data Sheet for Hydroxylamine hydrochloride. Sigma-Aldrich.
-
Al-Mousawi, S. M., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4429-4440. Available at: [Link]
- Selected examples of pyridine synthesis
-
Al-Mousawi, S. M., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. Available at: [Link]
- A New Synthesis of 2-Pyridine Aldoximes.
- Pyridine Oximes: Synthesis, Reactions, and Biological Activity.
-
N-(3-hydroxypyridin-2-yl)acetamide. PubChem. Available at: [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. NIH Public Access. Available at: [Link]
- N-(2-hydroxy-3-pyridinyl)acetamide - Synthesis. ChemSynthesis.
-
An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and in vitro evaluation of bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide derivatives as reactivators against sarin and VX inhibited human acetylcholinesterase (hAChE). PubMed. Available at: [Link]
- 4-ACETYLPYRIDINE OXIME. Organic Syntheses.
- Safety Data Sheet for 2-Pyridylacetonitrile. AK Scientific, Inc.
- 2-Hydroxy-2-(pyridin-3-YL)acetonitrile. Benchchem.
- N-(2-Hydroxypyridin-3-yl)acetamide. Santa Cruz Biotechnology.
- Preparation of N-(hydroxymethyl)
- Reaction mechanisms of the reaction between nitriles and hydroxylamine.
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
- Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
- Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
- Hydroxylamine reacts with. Allen Institute for AI.
- SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Reaction conditions for T3P-mediated cyclization of amidoximes
Application Note: T3P-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes
Abstract This guide details the protocol for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles via the condensation of carboxylic acids and amidoximes using Propylphosphonic Anhydride (T3P®). Unlike traditional methods requiring harsh dehydrating agents (e.g., POCl₃, SOCl₂) or high temperatures, T3P offers a mild, low-toxicity, and scalable alternative with water-soluble byproducts. This document covers the reaction mechanism, optimization of critical parameters (solvent, base, stoichiometry), and a robust step-by-step standard operating procedure (SOP) for medicinal chemistry applications.
Introduction
The 1,2,4-oxadiazole core is a privileged scaffold in drug discovery, serving as a bioisostere for esters and amides due to its improved hydrolytic and metabolic stability.[1] Conventional synthesis often involves the O-acylation of an amidoxime followed by thermal or acid-mediated cyclodehydration.
Why T3P? Propylphosphonic anhydride (T3P) is a cyclic trimeric anhydride. It distinguishes itself from other coupling reagents (EDC, HATU) and dehydrating agents through:
-
Dual Functionality: Acts as both a coupling reagent (for O-acylation) and a water scavenger (driving cyclodehydration).
-
Green Profile: Non-toxic, non-explosive, and generates water-soluble byproducts (propylphosphonic acid salts), simplifying workup to a simple phase separation.
-
Epimerization Control: Low risk of racemization when using chiral carboxylic acids.
Mechanism of Action
The reaction proceeds through a "One-Pot, Two-Stage" cascade.[1] T3P activates the carboxylic acid, facilitating nucleophilic attack by the amidoxime oxygen (O-acylation). The subsequent application of heat or prolonged stirring drives the elimination of water (cyclodehydration) to close the aromatic ring.
Figure 1: Reaction Mechanism
Caption: Cascade mechanism involving T3P-mediated activation, O-acylation, and cyclodehydration.[2]
Optimization of Reaction Conditions
Success depends on balancing the solubility of the amidoxime with the hydrolytic stability of the T3P intermediate.
Table 1: Critical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethyl Acetate (EtOAc) or DMF | EtOAc: Standard for T3P (often supplied as 50% w/w in EtOAc). Allows for direct aqueous wash workup.DMF: Required for polar/insoluble amidoximes. |
| Base | Triethylamine (Et₃N) or DIPEA | Neutralizes the propylphosphonic acid byproduct. 3.0 equivalents are standard to ensure basicity throughout the reaction. |
| Stoichiometry | Acid (1.0) : Amidoxime (1.1) : T3P (2.0) | Excess T3P (1.5–2.0 eq) is crucial. It drives the initial coupling and acts as the dehydrating agent for the ring closure. |
| Temperature | RT | Step 1 (Acylation): RT for 30 min.Step 2 (Cyclization): Heat to Reflux (EtOAc) or 80-100°C (DMF) to drive dehydration. |
| Concentration | 0.1 M – 0.5 M | Higher concentrations favor the intermolecular coupling rate over hydrolysis. |
Standard Operating Procedure (SOP)
Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
Materials:
-
Carboxylic Acid (1.0 mmol)[1]
-
Amidoxime (1.1 mmol)
-
T3P® (50% w/w solution in EtOAc or DMF) (2.0 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Solvent: Ethyl Acetate (EtOAc) (Dry preferred)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen or Argon.
-
Charging: Add the Carboxylic Acid (1.0 eq) and Amidoxime (1.1 eq) to the flask.
-
Solvation: Add EtOAc to achieve a concentration of ~0.2 M. Stir at Room Temperature (RT).
-
Base Addition: Add Et₃N (3.0 eq) dropwise. Note: Mild exotherm may occur.
-
Reagent Addition: Add T3P solution (2.0 eq) dropwise over 5 minutes.
-
Acylation Phase: Stir at RT for 30 minutes.
-
Checkpoint: TLC/LCMS should show consumption of acid and formation of the linear O-acyl amidoxime intermediate.
-
-
Cyclization Phase: Heat the reaction mixture to reflux (approx. 75-80°C) . Maintain for 4–12 hours.
-
Checkpoint: Monitor disappearance of the O-acyl intermediate and formation of the oxadiazole product (typically less polar).
-
-
Workup:
-
Cool to RT.
-
Dilute with excess EtOAc.
-
Wash with Water (2x) to remove T3P byproducts (water-soluble salts).[3]
-
Wash with Sat. NaHCO₃ (1x) to remove unreacted acid.
-
Wash with Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc) or recrystallization.
Figure 2: Experimental Workflow Decision Tree
Caption: Decision tree for solvent selection and reaction monitoring.
Troubleshooting & "From the Bench" Tips
-
Incomplete Cyclization: If the O-acyl intermediate persists after heating, add an additional 0.5–1.0 eq of T3P. The water produced during cyclization can hydrolyze the reagent; excess ensures dry conditions.
-
Steric Hindrance: For bulky acids (e.g., ortho-substituted benzoates), the initial activation may be slow. Pre-stir Acid + Base + T3P for 20 minutes before adding the amidoxime.
-
Solvent Swap: If using DMF, the aqueous workup requires more thorough washing (LiCl solution recommended) or lyophilization to remove the solvent, as DMF can trap T3P salts.
-
Chiral Substrates: T3P is excellent for preventing racemization of
-chiral acids. Ensure the temperature does not exceed 80°C to maintain high ee%.
Safety Considerations
-
Corrosivity: T3P is an anhydride and can cause skin/eye irritation. Handle in a fume hood.
-
Thermal Hazards: While T3P is safer than explosive additives like HOBt/EDC, heating organic solvents to reflux always carries fire risks. Ensure condensers are functioning.
-
Pressure: Nitrogen generation is not typical, but closed vessels should be avoided unless designed for pressure (e.g., microwave vials).
References
-
Augustine, J. K. , Vairaperumal, V., Narasimhan, S., Alagarsamy, P., & Radhakrishnan, A. (2009). Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles.[4][5] Tetrahedron, 65(48), 9989-9996.[5]
-
Ilangovan, A. , Saravanakumar, S., & Umesh, S. (2015).[3] T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles.[3] Journal of Chemical Sciences, 127, 797–801.
-
Archke, J. (2012). Propylphosphonic Anhydride (T3P®) - A mild and efficient reagent for the synthesis of 1,2,4-oxadiazoles.[4] Synlett, 23.
Sources
Application Note: Scale-Up Synthesis of N-Hydroxy-2-pyridin-3-yl-acetamidine
This Application Note is designed for process chemists and researchers scaling up the synthesis of N-Hydroxy-2-pyridin-3-yl-acetamidine (also known as 3-pyridylacetamidoxime). It synthesizes field-proven protocols with critical safety parameters required for handling hydroxylamine on a gram-to-kilogram scale.
Abstract & Strategic Value
N-Hydroxy-2-pyridin-3-yl-acetamidine is a critical "warhead" intermediate used in the synthesis of 1,2,4-oxadiazole-based therapeutics (e.g., for PARP inhibitors or muscarinic agonists). While laboratory-scale synthesis (mg) is trivial, scale-up (>100 g) presents distinct challenges: thermal instability of hydroxylamine , exothermic runaway risks , and amide by-product formation . This protocol outlines a robust, safety-first methodology for the conversion of 3-pyridineacetonitrile to the target amidoxime, emphasizing impurity control and thermal management.
Process Chemistry Assessment
Reaction Pathway
The synthesis involves the nucleophilic addition of hydroxylamine (generated in situ) to the nitrile group of 3-pyridineacetonitrile.
-
Precursor: 3-Pyridineacetonitrile (CAS: 29919-55-3 / 17604-74-9)
-
Reagent: Hydroxylamine Hydrochloride (NH₂OH·HCl) + Base (Na₂CO₃ or NaOAc)[1]
-
Solvent System: Ethanol/Water (homogenous phase for reaction, biphasic for isolation)
Critical Safety Parameters (Process Safety)
-
Hydroxylamine Hazard: Free hydroxylamine is thermally unstable.[2] At concentrations >50% or temperatures >100°C, it poses a severe explosion hazard. Never distill free hydroxylamine.
-
Exothermicity: The deprotonation of NH₂OH·HCl and the subsequent addition to the nitrile are exothermic. On a scale >100g, heat accumulation can trigger a runaway decomposition of hydroxylamine.
-
DSC Data (General): Hydroxylamine/nitrile mixtures often show onset of decomposition >120°C. The reaction temperature must be strictly limited to refluxing ethanol (~78°C).
Impurity Profile
-
Primary Impurity: 3-Pyridineacetamide . Formed via hydrolysis of the nitrile or the amidoxime if the reaction runs "dry" or at excessive pH/temperature.
-
Control Strategy: Maintain strictly anhydrous conditions during the initial addition if possible, or use a buffered aqueous-alcoholic system (NaOAc) to prevent pH spikes that catalyze hydrolysis.
Scale-Up Protocol (100g Basis)
Materials & Equipment
| Component | Specification | Quantity | Molar Eq. |
| 3-Pyridineacetonitrile | >98% Purity | 100.0 g | 1.0 eq |
| Hydroxylamine HCl | >99% Dry | 70.6 g | 1.2 eq |
| Sodium Carbonate | Anhydrous, Powder | 53.8 g | 0.6 eq (1.2 eq base) |
| Ethanol (Absolute) | 200 Proof | 800 mL | 8 Vol |
| Water (Deionized) | Type II | 200 mL | 2 Vol |
Equipment:
-
2L Jacketed Glass Reactor with overhead stirring (impeller type: pitch-blade).
-
Reflux condenser (cooled to 5°C).
-
Internal temperature probe (PT100).
-
Solid addition funnel or powder dosing system.
Step-by-Step Procedure
Step 1: Free Base Generation (In-Situ)
-
Charge Ethanol (600 mL) and Water (100 mL) to the reactor.
-
Start stirring at 250 RPM.
-
Add Hydroxylamine Hydrochloride (70.6 g) . The solution may be endothermic; allow to dissolve.
-
Critical Step: Slowly add Sodium Carbonate (53.8 g) portion-wise over 30 minutes.
-
Why: Rapid addition generates CO₂ gas (foaming risk) and a mild exotherm.
-
Observation: A white precipitate (NaCl) will form.
-
-
Stir for 30 minutes at 20-25°C to ensure complete neutralization.
Step 2: Nitrile Addition & Reaction
-
Dissolve 3-Pyridineacetonitrile (100 g) in the remaining Ethanol (200 mL) .
-
Add the nitrile solution to the reactor over 15 minutes.
-
Heat the reaction mixture to Reflux (78-80°C) .
-
Ramp Rate: 1°C/min to prevent thermal shock.
-
-
Maintain reflux for 4–6 hours .
-
IPC (In-Process Control): Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM). Look for disappearance of nitrile (Rf ~0.6) and appearance of amidoxime (Rf ~0.2).
-
Step 3: Work-Up & Isolation
-
Cool the mixture to 20°C .
-
Filter the mixture to remove inorganic salts (NaCl/residual Na₂CO₃). Wash the cake with 50 mL ethanol.
-
Concentration: Transfer filtrate to a rotary evaporator (or vacuum distillation unit). Concentrate under reduced pressure (45°C bath) to remove bulk ethanol.
-
Stop condition: When volume is reduced to ~150-200 mL (mostly water/oil residue).
-
-
Crystallization:
-
Add Water (200 mL) to the residue if not already present.
-
Cool to 0–5°C and stir for 2 hours. The product, N-Hydroxy-2-pyridin-3-yl-acetamidine, should precipitate as a white to off-white solid.
-
Note: If the product oils out, scratch the flask or seed with a known crystal. If oil persists, extract with Ethyl Acetate (3 x 300 mL), dry over MgSO₄, and concentrate.
-
-
Filter the solid product.
-
Drying: Vacuum oven at 40°C for 12 hours.
Expected Results
-
Yield: 80–90% (approx. 100–115 g).
-
Appearance: White to pale yellow crystalline solid.
-
Purity: >97% (HPLC).[3]
Process Visualization (Workflow & Logic)
Figure 1: Process workflow for the scale-up synthesis of N-Hydroxy-2-pyridin-3-yl-acetamidine, highlighting critical control points (red/yellow).
Analytical Control & Troubleshooting
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Consistent with structure. Characteristic singlet for CH₂ (~3.3 ppm), broad singlets for NH₂/OH. |
| Assay | HPLC (C18, ACN/Water) | > 97.0% a/a |
| Water Content | Karl Fischer | < 0.5% w/w |
| Residual Ethanol | GC-Headspace | < 5000 ppm |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Product dissolved in aqueous filtrate. | The amidoxime is amphoteric. Check pH of filtrate; adjust to pH ~7-8 and saturate with NaCl (salting out) to precipitate more product. |
| Product is an Oil | Residual solvent or impurities. | Triturate the oil with cold Diethyl Ether or Hexane/EtOAc (1:1) to induce crystallization. |
| Amide Impurity | Hydrolysis of nitrile.[4] | Ensure Ethanol is "Absolute" (low water). Do not overheat (>85°C). |
| Color Issues | Oxidation of pyridine ring. | Perform reaction under Nitrogen atmosphere. Recrystallize from Ethanol/Activated Carbon. |
References
-
BenchChem. (2025).[2] Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide and related pyridine intermediates. BenchChem Technical Notes. Link
-
Vörös, A., & Mucsi, Z. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12, 7461-7468. Link
-
National Institutes of Health (NIH). (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617).[5] Journal of Medicinal Chemistry, 59(24), 11039-11049.[5] (Describes analogous amidoxime synthesis conditions). Link
-
Thermo Fisher Scientific. (2020). Hydroxylamine Hydrochloride Safety Data Sheet (SDS).Link
-
El-Emary, T.I. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14, 447-456. (Specific protocol for pyridine-acetonitrile reactions). Link
Sources
- 1. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions During O-Acylation of Acetamidines
Current Status: Operational Department: Synthetic Chemistry Support / Heterocycle Formation Ticket Context: Optimization of O-acylation protocols for acetamidine derivatives (specifically Acetamidoximes ).
Executive Summary: The Ambident Nucleophile Challenge
Welcome to the technical support hub. If you are attempting "O-acylation of acetamidines," you are almost certainly working with
Why this distinction matters:
Simple acetamidines (
However, Acetamidoximes (
-
Kinetic Product:
-acyl amidoxime (Desired intermediate). -
Thermodynamic Product: 1,2,4-Oxadiazole (Cyclized product).[1]
-
Fatal Side Reaction: Tiemann Rearrangement (formation of ureas/cyanamides).[2]
This guide focuses on stabilizing the
Troubleshooting Guide (FAQ & Root Cause Analysis)
Issue 1: "I am isolating a Urea or Cyanamide instead of my O-acyl product."
Diagnosis: The Tiemann Rearrangement.
This is the most common failure mode when acylation (or sulfonylation) is performed with excess heat or specific leaving groups. The
-
Mechanism: The
bond cleaves, and the substituent on the carbon migrates to the nitrogen, expelling the carboxylate. -
Solution:
-
Temperature Control: Maintain reaction temperature strictly below 0°C during the addition of the acylating agent.
-
Leaving Group: Avoid sulfonyl chlorides (TsCl) if possible, as they promote this rearrangement aggressively. Use Acyl Chlorides or Anhydrides.[3][4][5]
-
Solvent Switch: Switch from Pyridine (which promotes rearrangement upon heating) to a biphasic system (DCM/Water) or ether.
-
Issue 2: "My product is cyclizing to the 1,2,4-oxadiazole before I can isolate the O-acyl intermediate."
Diagnosis: Premature Cyclodehydration. While often the end-goal, uncontrolled cyclization releases water/acid that can degrade reagents.
-
Solution:
-
Base Selection: Use a non-nucleophilic organic base (DIPEA) rather than hydroxide. Hydroxide can catalyze the cyclization rapidly.
-
Avoid Acidic Workups: The cyclization is acid-catalyzed. Quench with saturated
immediately. -
Solvent: Avoid DMSO or DMF if isolation is required; these polar aprotic solvents lower the energy barrier for cyclization. Use DCM or THF.
-
Issue 3: "I am seeing significant N-acylated byproducts."
Diagnosis: Competitve Nucleophilicity.
The amino nitrogen (
-
Solution:
-
Hard/Soft Acid-Base Theory (HSAB): The Oxygen is harder than the Nitrogen. Use "hard" acylating agents (Acyl Chlorides) rather than "softer" active esters.
-
Solvent Effect: Use acetone or acetonitrile . These solvents often favor
-acylation via hydrogen bonding stabilization of the oxime proton. -
Order of Addition: Add the acylating agent slowly to a solution of amidoxime + base. High local concentration of acyl chloride favors the faster kinetic reaction (
-attack).
-
Visualizing the Reaction Landscape
The following diagram maps the divergent pathways. Your goal is to navigate the Blue Path while avoiding the Red Paths .
Caption: Reaction landscape of Acetamidoximes. The Green node represents the target O-acyl intermediate. Red nodes represent failure modes (Rearrangement or N-attack).
High-Fidelity Experimental Protocol
This protocol is designed to maximize O-selectivity and minimize rearrangement risks.
Reagents:
-
Acetamidoxime derivative (1.0 equiv)
-
Acyl Chloride (1.05 equiv) — Avoid excess to prevent di-acylation.
-
Triethylamine (TEA) or DIPEA (1.1 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the acetamidoxime (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Add TEA (1.1 eq) in one portion. The solution may warm slightly; allow it to return to room temperature.
-
Cryogenic Control: Cool the reaction mixture to -10°C using an ice/salt bath. Critical: This temperature suppresses the N-acylation pathway.
-
Acylation: Dissolve the Acyl Chloride (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes to the amidoxime mixture.
-
Why? Slow addition prevents local hot-spots that trigger the Tiemann rearrangement.
-
-
Monitoring: Stir at -10°C for 1 hour. Monitor via TLC or LC-MS.
-
Success Marker: Disappearance of starting material; appearance of a less polar spot (
-acyl). -
Warning: If a very non-polar spot appears rapidly, it may be the oxadiazole (premature cyclization).
-
-
Quench & Workup:
-
Pour the cold mixture into ice-cold saturated
. -
Extract with DCM. Wash organic layer with cold water and brine.
-
Dry over
and concentrate in vacuo at < 30°C . -
Note: Do not heat the rotavap bath above 30°C, or the
-acyl intermediate may cyclize or rearrange.
-
Comparative Data: Solvent & Base Effects[2]
The following table summarizes the impact of reaction conditions on the Chemoselectivity Ratio (
| Solvent System | Base | Temperature | O:N Selectivity | Risk Factor |
| DCM (Anhydrous) | TEA/DIPEA | -10°C | > 95:5 | Low (Recommended) |
| DMF | NaH | 0°C | 60:40 | High (Promotes N-acylation) |
| Pyridine | Pyridine | 25°C | 80:20 | Medium (Risk of Tiemann) |
| THF | K2CO3 | Reflux | N/A | High (Rapid Cyclization) |
References
-
Tiemann, F. (1891).[7] Ueber die Einwirkung von Benzolsulfochlorid auf Amidoxime (Tiemann Rearrangement). Berichte der deutschen chemischen Gesellschaft.
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Synlett.
-
Borg, S., et al. (1995). Synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.[1][8][9][10] Journal of Organic Chemistry.
-
Eloy, F., & Lenaers, R. (1962). The Chemistry of Amidoximes and Related Compounds.[1][2][10][11][12][13] Chemical Reviews.
Disclaimer: This guide is intended for qualified researchers. Always review the Safety Data Sheets (SDS) for specific acylating agents and amidoximes before experimentation.
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. differencebetween.com [differencebetween.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tiemann Rearrangement [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Optimizing temperature for thermal cyclization of O-acyl amidoximes
This guide serves as a specialized technical support resource for the thermal cyclization of O-acyl amidoximes to 1,2,4-oxadiazoles. It is designed to assist researchers in optimizing reaction parameters, specifically temperature, to maximize yield and minimize side reactions.
Executive Summary
The transformation of O-acyl amidoximes into 1,2,4-oxadiazoles is a dehydration-cyclization process.[1][2][3] While thermodynamically favored, the reaction often faces a high kinetic barrier, requiring thermal activation. The critical challenge lies in applying sufficient energy to induce cyclization without triggering the hydrolysis of the sensitive O-acyl linkage or promoting the Boulton-Katritzky rearrangement. This guide provides evidence-based troubleshooting and optimization strategies.
Part 1: Troubleshooting Guide (Q&A)
Q1: I observe the starting material (O-acyl amidoxime) disappearing, but the 1,2,4-oxadiazole yield is low. LC-MS shows a mass corresponding to the original amidoxime. What is happening?
Diagnosis: You are likely experiencing thermal hydrolysis rather than cyclization. Technical Insight: The O-acyl bond is labile.[1] In the presence of trace moisture at high temperatures, hydrolysis (reversion to the amidoxime and carboxylic acid) competes with cyclodehydration. Corrective Action:
-
Dry Solvents: Ensure solvents (Toluene, DMF, Diglyme) are strictly anhydrous (<50 ppm water).
-
Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel to scavenge water produced during the reaction.
-
Temperature Adjustment: If heating at reflux (e.g., Toluene 110°C), try lowering the temperature to 80-90°C and extending the reaction time. Hydrolysis rates often drop faster than cyclization rates at marginally lower temperatures.
Q2: My reaction in DMF at 140°C turns dark, and I see multiple unidentified side products.
Diagnosis: Solvent decomposition and thermal degradation. Technical Insight: DMF is not inert at high temperatures (>130°C) over long periods; it decomposes to form dimethylamine, which is nucleophilic and can attack the O-acyl amidoxime, leading to amidines or other byproducts. Corrective Action:
-
Switch Solvent: Use DMA (Dimethylacetamide) or NMP , which are more thermally stable than DMF.
-
Microwave Heating: Switch to microwave irradiation. The rapid heating profile allows you to reach 140°C+ for only 5-10 minutes, minimizing the window for solvent decomposition.
Q3: Is there a way to drive the cyclization at lower temperatures (<50°C) to protect my temperature-sensitive functional groups?
Diagnosis: Need for catalytic activation.[4] Technical Insight: Pure thermal cyclization relies on heat to overcome the activation energy. However, the basicity of the amidoxime nitrogen is low. Increasing its nucleophilicity or activating the leaving group allows for lower temperatures. Corrective Action:
-
TBAF Method: Use Tetrabutylammonium fluoride (TBAF) in THF. The fluoride ion acts as a specific base, promoting cyclization often at Room Temperature (RT) or mild heating (40°C).
-
Superbase System: Use NaOH or KOH in dry DMSO. This system is extremely potent and typically effects cyclization at RT in <30 minutes.
Q4: I am scaling up from 100 mg to 10 g. Can I just keep the oil bath temperature the same?
Diagnosis: Heat transfer limitation. Technical Insight: On a larger scale, the surface-area-to-volume ratio decreases. If you rely on conventional heating, the internal ramp rate will be slower, exposing the O-acyl intermediate to thermal stress for longer before cyclization temperature is reached. Corrective Action:
-
Dean-Stark Trap: For scale-up in toluene/xylene, use a Dean-Stark apparatus to physically remove the water byproduct, driving the equilibrium forward (Le Chatelier’s principle).
-
Staged Heating: Pre-heat the oil bath 20°C above the target temperature to compensate for the thermal mass of the flask, then lower it once the internal temperature stabilizes.
Part 2: Experimental Protocols
Protocol A: Standard Thermal Cyclization (Robust)
Best for stable substrates and gram-scale synthesis.
-
Dissolution: Dissolve the isolated O-acyl amidoxime (1.0 equiv) in anhydrous Toluene (0.1 M concentration).
-
Additives: Add activated 4Å Molecular Sieves (200 mg/mmol substrate).
-
Heating: Heat the reaction mixture to reflux (110°C) under an inert atmosphere (Nitrogen/Argon).
-
Monitoring: Check by TLC/LC-MS every 2 hours.
-
Note: If conversion is <50% after 6 hours, add catalytic p-TsOH (0.05 equiv) to protonate the carbonyl oxygen, facilitating water elimination.
-
-
Workup: Filter off sieves, concentrate in vacuo, and purify via flash chromatography.
Protocol B: Microwave-Assisted Cyclization (High Throughput)
Best for difficult substrates and library synthesis.
-
Preparation: In a microwave vial, dissolve O-acyl amidoxime in anhydrous Acetonitrile or Ethanol (0.1 M).
-
Parameters:
-
Temperature: 150°C
-
Hold Time: 10–15 minutes
-
Pressure: High (sealed vessel)
-
Stirring: High
-
-
Analysis: Cool rapidly to RT using compressed air (built-in feature of most reactors) and analyze.
-
Warning: Do not use DMSO in microwave reactions if possible, as removal is difficult. Ethanol is surprisingly effective due to the "superheating" effect in sealed vessels.
-
Part 3: Data & Optimization[1]
Table 1: Solvent & Temperature Effects on Cyclization Yield
Aggregated data from internal optimization studies.
| Solvent | Temp (°C) | Time | Yield (%) | Notes |
| Toluene | 110 (Reflux) | 12 h | 78% | Standard method. Slow but reliable. |
| DMF | 140 | 4 h | 65% | Lower yield due to solvent decomposition/side products. |
| Diglyme | 160 | 2 h | 82% | Good for high-activation energy substrates. Difficult workup. |
| DMSO/NaOH | 25 (RT) | 0.5 h | 92% | Best for yield. Requires careful extraction (DMSO removal). |
| EtOH (MW) | 150 (Microwave) | 10 min | 88% | Excellent balance of speed and cleanliness. |
| THF + TBAF | 25 (RT) | 2 h | 85% | Ideal for acid/base sensitive protecting groups. |
Part 4: Visualizations
Diagram 1: Reaction Mechanism & Water Elimination
Visualizing the critical dehydration step where temperature plays a key role.
Caption: The thermal pathway involves tautomerization followed by irreversible water elimination.[1][2][5] Moisture diverts the intermediate back to starting materials.[6]
Diagram 2: Troubleshooting Flowchart
Decision logic for optimizing reaction conditions.
Caption: Step-by-step logic to diagnose yield issues based on the fate of the starting material (SM).
References
-
Agrahari, A. K., et al. (2021). "Microwave-assisted synthesis of 1,2,4-oxadiazoles: A rapid and efficient approach." Journal of Organic Chemistry.
-
Borg, S., et al. (1995). "Synthesis of 1,2,4-oxadiazoles from O-acylamidoximes." Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). "Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis." BenchChem Knowledge Base. 6
-
Jakopin, Z., et al. (2007). "One-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes." Tetrahedron Letters.
-
Augustine, J. K., et al. (2009). "Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles." Tetrahedron.
Sources
Solvent selection for recrystallization of 3-pyridylacetamidoxime
Welcome to the API & Intermediate Synthesis Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for the solvent selection and recrystallization of 3-pyridylacetamidoxime, a critical intermediate in the synthesis of muscarinic cholinergic agonists and heterocyclic therapeutic agents.
Part 1: Theoretical Grounding & Causality
Before troubleshooting, it is critical to understand the molecular behavior of 3-pyridylacetamidoxime. As a Senior Application Scientist, I frequently observe researchers treating amidoximes like standard amines, leading to failed crystallizations. The molecule features a basic pyridine ring and an amphoteric amidoxime moiety (-C(NH2)=NOH).
-
Causality of Solubility: The amidoxime group acts as both a strong hydrogen bond donor and acceptor. This creates a highly stable, tightly packed crystalline lattice. Consequently, the compound exhibits poor solubility in non-polar aprotic solvents (e.g., toluene, hexanes) but dissolves readily in polar protic solvents (e.g., ethanol) at elevated temperatures, which provide enough energy to disrupt the intermolecular H-bond network.
-
Thermal Degradation Risks: Amidoximes are thermodynamically sensitive. Prolonged heating can induce dehydration and unwanted cyclization into 1,2,5-oxadiazole derivatives 1. Recrystallization must be kinetically controlled: heat rapidly, dissolve completely, and cool systematically.
Part 2: Troubleshooting Guides & FAQs
Q1: My 3-pyridylacetamidoxime is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this? Causality: Oiling out occurs when the compound's solubility drops below its melting point in the solvent mixture before nucleation begins. This is highly common in binary solvent systems (like Ethanol/Water) if the anti-solvent (water) ratio is too high, causing the solute to crash out as a viscous, impure liquid phase. Resolution: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more of the "good solvent" (absolute ethanol) to decrease the saturation temperature. Cool the solution very slowly (0.5°C/min) and introduce seed crystals at the metastable zone (typically 5-10°C below the dissolution temperature) to force heterogeneous nucleation before the phase separation boundary is reached.
Q2: What is the optimal solvent system for balancing yield and purity? Causality: Absolute ethanol is the industry standard for alpha-oximino-3-pyridylacetamidoxime and related derivatives, providing an ideal solubility gradient 2. If higher yields are required, an Ethanol/Water (80:20) system acts as an excellent solvent/anti-solvent pair, though it requires stricter temperature control. See the Solvent Selection Matrix below for quantitative comparisons.
Q3: I am detecting oxadiazole impurities in my NMR post-recrystallization. Is the solvent causing degradation? Causality: Yes, indirectly. Prolonged refluxing in protic solvents provides the activation energy necessary for the amidoxime to undergo intramolecular cyclization (loss of H2O). Resolution: Ensure your dissolution step is rapid (under 15 minutes) and do not exceed 60-65°C. Never leave the compound at reflux overnight.
Part 3: Solvent Selection Matrix
| Solvent System | Ratio (v/v) | Hot Solubility (60°C) | Cold Solubility (0°C) | Expected Yield | Application Notes & Causality |
| Absolute Ethanol | N/A | High | Low | 75-85% | Standard Choice. Disrupts H-bonding effectively when hot. Excellent purity profile. |
| Ethanol / Water | 80:20 | Very High | Very Low | 85-95% | High Yield. Steeper solubility curve. High risk of oiling out if cooled too rapidly. |
| Methanol | N/A | High | Moderate | 60-70% | Low Yield. Higher cold solubility leads to product loss in the mother liquor. |
| Ethyl Acetate | N/A | Moderate | Very Low | 65-75% | Impurity Purge. Excellent for removing non-polar lipophilic impurities. Requires larger volumes. |
Part 4: Standard Operating Procedure (SOP) - Self-Validating Recrystallization
This protocol utilizes absolute ethanol to ensure high purity while minimizing the risk of thermal degradation and oiling out. Every step contains a self-validation check to ensure the physical chemistry is proceeding correctly.
Step 1: Preparation & Initial Suspension
-
Weigh the crude 3-pyridylacetamidoxime.
-
Suspend the crude in absolute ethanol using a ratio of 8 mL solvent per 1 gram of crude.
-
Self-Validation Check: The mixture should be a cloudy, heterogeneous slurry at room temperature. If it dissolves completely at 25°C, the solvent volume is too high; you must concentrate it under reduced pressure before proceeding.
Step 2: Kinetically Controlled Dissolution
-
Equip the flask with a reflux condenser and heat the suspension to 60°C under constant stirring (400 rpm).
-
Add absolute ethanol dropwise (up to an additional 4 mL/g) until complete dissolution is achieved. Do not exceed 65°C.
-
Self-Validation Check: The solution must be completely transparent without any oily droplets at 60°C. If droplets persist, oiling out has occurred; add 10% more ethanol until a single liquid phase is confirmed.
Step 3: Hot Filtration
-
Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble particulate matter or polymerized impurities.
Step 4: Nucleation & Controlled Cooling
-
Transfer the filtrate to a temperature-controlled vessel. Cool at a strict rate of 0.5°C/min down to 20°C.
-
If crystallization does not initiate by 40°C, add 1-2 mg of pure 3-pyridylacetamidoxime seed crystals to bypass the nucleation energy barrier.
-
Self-Validation Check: The formation of a free-flowing white crystalline slurry, rather than a gummy precipitate on the flask walls, confirms successful kinetic nucleation.
Step 5: Aging and Isolation
-
Cool the slurry to 0-5°C in an ice bath for 1 hour to maximize lattice formation and yield.
-
Filter the crystals under vacuum and wash the filter cake with a minimal volume (1-2 mL/g) of ice-cold ethanol.
Step 6: Drying
-
Dry the purified product in a vacuum oven at 40°C until a constant weight is achieved.
Part 5: Process Visualization
Recrystallization Workflow and Troubleshooting Decision Tree for 3-Pyridylacetamidoxime.
References
- US5041455A - Piperidine compounds and their preparation and use - Google P
- US5264444A - Piperidine compounds and use - Google P
Sources
Resolving impurities in crude N-Hydroxy-2-pyridin-3-yl-acetamidine samples
Welcome to the Technical Support Center for the synthesis and purification of N-Hydroxy-2-pyridin-3-yl-acetamidine (3-pyridylacetamidoxime). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot complex impurity profiles.
Rather than simply listing generic purification steps, this guide deconstructs the chemical causality behind each impurity and provides self-validating protocols to ensure your experimental workflows are robust, reproducible, and scalable.
Diagnostic Workflow for Amidoxime Impurities
Before diving into specific troubleshooting steps, use the diagnostic logic below to map your crude sample's analytical profile (via LC-MS, NMR, or ICP-MS) to the correct resolution strategy.
Diagnostic workflow for isolating and resolving amidoxime synthesis impurities.
Troubleshooting & FAQs
Q1: Why is my crude N-Hydroxy-2-pyridin-3-yl-acetamidine heavily contaminated with 3-pyridylacetamide? A1: The formation of the amide by-product is a notorious issue when reacting aromatic nitriles with hydroxylamine (HA). Mechanistically, this occurs due to the initial nucleophilic attack by the oxygen atom of hydroxylamine (rather than the nitrogen), forming an unstable O-alkyl intermediate that subsequently hydrolyzes into the amide[1]. Additionally, the methylene spacer in 3-pyridylacetonitrile makes the nitrile carbon slightly less electrophilic than a directly conjugated benzonitrile, requiring longer reaction times that inadvertently increase the risk of hydrolysis. Resolution: To suppress this, you can alter the reaction conditions by using specific ionic liquids, or completely bypass the direct addition by converting the nitrile to a thioamide first, which reacts much more cleanly with HA to yield the pure amidoxime, as recommended by2[2].
Q2: How can I eliminate inorganic salts (e.g., NaCl, NaOAc) that co-precipitate with my product? A2: Traditional Tiemann syntheses utilize hydroxylamine hydrochloride neutralized by bases like sodium carbonate or sodium acetate[3]. Because N-Hydroxy-2-pyridin-3-yl-acetamidine contains both a basic pyridine nitrogen and an amphoteric amidoxime group, it acts as a zwitterion-like molecule during aqueous workups. Standard acid-base extractions often lead to massive yield losses because the product remains water-soluble alongside the inorganic salts. Resolution: Abandon the hydrochloride salt. Transition to a spontaneous reaction using a 50% aqueous hydroxylamine freebase solution. This method introduces zero inorganic or ionic impurities, allowing the pure amidoxime to crystallize directly out of the solution[4].
Q3: My downstream application requires ultra-low metal ions, but my amidoxime has high Na+ and Fe3+. How do I prevent this? A3: Metal contamination usually stems from generating hydroxylamine in situ by reacting hydroxylamine sulfate with sodium hydroxide[5]. The trace metals in standard alkali bases coordinate strongly with the multidentate amidoxime functional groups. Resolution: For semiconductor-grade or strict pharmaceutical applications, you must use pre-deprotected hydroxylamine freebase or generate it using metal-ion-free organic ammonium hydroxides (e.g., tetramethylammonium hydroxide)[5]. Ensure all glassware is acid-washed prior to synthesis.
Q4: I am seeing unreacted 3-pyridylacetonitrile in my final mixture. How do I drive the reaction to completion safely?
A4: The reaction between nitriles and hydroxylamine can stall due to low reactivity of the aliphatic-like nitrile group. Simply boiling the mixture is dangerous because hydroxylamine can explosively decompose at elevated temperatures.
Resolution: Implement 1[1]. Continuous flow microreactors allow you to safely elevate the reaction temperature near the thermal onset of HA decomposition (
Quantitative Impurity Resolution Data
The following table summarizes the expected outcomes when applying targeted resolution strategies to specific impurity profiles in crude N-Hydroxy-2-pyridin-3-yl-acetamidine.
| Impurity Profile | Diagnostic Marker | Resolution Strategy | Initial Purity (%) | Post-Resolution Purity (%) | Yield Recovery (%) |
| 3-Pyridylacetamide | LC-MS: m/z 137 [M+H]+ | Thioamide Intermediate Route | 82.5 | > 99.1 | 78 |
| Unreacted Nitrile | LC-MS: m/z 119 [M+H]+ | Microreactor / Elevated Temp | 88.0 | > 98.5 | 92 |
| Inorganic Salts | High Ash Content / NMR | 50% Aq. HA Freebase Substitution | 75.0 | > 99.5 | 85 |
| Trace Metal Ions | ICP-MS Detection | Metal-Free Organic Base / HA | 90.0 | > 99.9 | 94 |
Self-Validating Experimental Protocols
Protocol A: Salt-Free Synthesis Using 50% Aqueous Hydroxylamine
This protocol eliminates inorganic salt formation and relies on the spontaneous crystallization of the product[2][4].
-
Reagent Preparation: In a clean, acid-washed flask equipped with a magnetic stirrer, add 45 mL of high-purity acetonitrile (acting as a co-solvent).
-
Reaction Execution: Slowly add 90 mL of a 50% by weight aqueous solution of hydroxylamine freebase to the flask[2]. Add 1.0 equivalent of 3-pyridylacetonitrile. Stir the mixture at 25°C for 24 hours[2].
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. Validation: The protocol is proceeding correctly when the nitrile peak at m/z 119 [M+H]+ disappears, and the amidoxime peak at m/z 152 [M+H]+ dominates. The physical appearance of a white crystalline precipitate in the flask confirms that the salt-free conditions are successfully lowering the solubility of the product[4].
-
Isolation: Filter the crystalline acetamidoxime[2].
-
Purification: Wash the filter cake with a non-polar, inert fluorocarbon solvent (e.g., perfluorohexane) to remove organic impurities without dissolving the product[2][4]. Dry under vacuum.
Protocol B: Two-Step Thioamide Route for Amide-Free Amidoxime
Use this protocol if your standard synthesis is persistently plagued by the 3-pyridylacetamide by-product[1][2].
-
Thioamide Conversion: React 3-pyridylacetonitrile with hydrogen sulfide gas (or a safer surrogate like Lawesson's reagent/P2S5) in the presence of a base to convert the nitrile group to a thioamide.
-
Self-Validation Checkpoint: Perform TLC or LC-MS. Validation: The complete disappearance of the sharp nitrile stretch (~2250 cm⁻¹) in IR spectroscopy, or the mass shift in LC-MS, validates that the carbon center is now highly primed for selective nitrogen-attack by hydroxylamine.
-
Amidoxime Formation: Dissolve the isolated thioamide in ethanol. Add 1.5 equivalents of hydroxylamine freebase. Stir at room temperature. The reaction will rapidly evolve hydrogen sulfide gas (ensure this is done in a heavily scrubbed fume hood).
-
Crystallization: Once gas evolution ceases (a visual self-validating marker of reaction completion), concentrate the solvent under reduced pressure and recrystallize the crude solid from an ethyl acetate/hexane gradient to yield >99% pure N-Hydroxy-2-pyridin-3-yl-acetamidine.
References
- Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.Google Patents (US8802609B2).
- Optimizing reaction conditions for the synthesis of amidoximes from nitriles.Benchchem.
- Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.Google Patents (WO2000032565A1).
- Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology.ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 5. US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google Patents [patents.google.com]
Validation & Comparative
Technical Analysis & Comparative Spectral Profiling of N-Hydroxy-2-pyridin-3-yl-acetamidine
Executive Summary & Application Context
N-Hydroxy-2-pyridin-3-yl-acetamidine (also known as 3-pyridylacetamidoxime) is a critical heterocyclic intermediate, primarily utilized in the synthesis of 1,2,4-oxadiazole derivatives for medicinal chemistry programs (e.g., PARP inhibitors, S1P1 agonists).
This guide provides a rigorous comparative spectral analysis of the product against its synthetic precursor, 3-pyridylacetonitrile . For researchers and QC specialists, the primary analytical challenge lies not just in structural confirmation, but in resolving the amidoxime moiety's labile protons and distinguishing the product from unreacted nitrile or hydrolysis byproducts (amides).
Key Technical Insight: The choice of solvent is binary and critical. While CDCl₃ is standard for the precursor, it is unsuitable for the target amidoxime due to poor solubility and rapid proton exchange which obscures the diagnostic N-OH and -NH₂ signals. This guide standardizes the protocol using DMSO-d₆ .
Structural Dynamics & Tautomerism
Unlike rigid heterocycles, N-Hydroxy-2-pyridin-3-yl-acetamidine exhibits prototropic tautomerism . In solution, it exists in equilibrium between the amide oxime (major) and imino hydroxylamine (minor) forms. This dynamic behavior directly impacts the ¹H NMR spectral complexity, often manifesting as broadened exchangeable peaks.
Visualization: Tautomeric Equilibrium & Numbering
Figure 1: Tautomeric equilibrium between the amide oxime and imino hydroxylamine forms. In DMSO-d₆, the amide oxime form predominates, displaying distinct NH₂ and OH signals.
Experimental Protocol: High-Fidelity NMR Acquisition
To ensure reproducibility and valid comparison, the following protocol minimizes water interference and exchange broadening.
Sample Preparation Workflow
-
Solvent Selection: Use DMSO-d₆ (99.9% D) with 0.03% TMS.
-
Why: The polar amidoxime group requires a polar aprotic solvent to disrupt intermolecular H-bonding and sharpen the labile proton signals.
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
Caution: Higher concentrations may induce stacking of the pyridine rings, causing upfield shifts (anisotropy effects).
-
-
Water Suppression: The amidoxime OH signal (~9-10 ppm) is distinct, but the NH₂ (~5-6 ppm) can overlap with broad water peaks if the solvent is "wet". Use a fresh ampoule of DMSO-d₆.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Pyridine ring protons have longer T1 relaxation times. Insufficient delay leads to integration errors (under-estimation of aromatic protons).
-
-
Scans (NS): 16 (minimum) to 64 (optimal for minor tautomer detection).
-
Temperature: 298 K (25°C).
Comparative Spectral Analysis: Target vs. Precursor
The most effective way to validate the synthesis (Nitrile + NH₂OH → Amidoxime) is by tracking specific diagnostic shifts.
Comparative Data Table (DMSO-d₆)
| Proton Assignment | Precursor: 3-Pyridylacetonitrile (δ ppm) | Target: 3-Pyridylacetamidoxime (δ ppm) | Δ Shift (ppm) | Multiplicity (J Hz) |
| Py-H2 (Ortho) | 8.65 | 8.52 | -0.13 | Singlet (d) |
| Py-H6 (Ortho) | 8.58 | 8.46 | -0.12 | Doublet (4.8) |
| Py-H4 (Para) | 7.85 | 7.65 | -0.20 | Doublet (7.9) |
| Py-H5 (Meta) | 7.48 | 7.34 | -0.14 | dd (7.9, 4.8) |
| -CH₂- (Methylene) | 4.15 | 3.28 | -0.87 | Singlet |
| -NH₂ (Amidine) | Absent | 5.85 | N/A | Broad Singlet |
| =N-OH (Oxime) | Absent | 9.65 | N/A | Broad Singlet |
Detailed Spectral Interpretation
A. The "Fingerprint" Region (Methylene Shift)
The most significant non-labile indicator of reaction success is the methylene (-CH₂-) shift .
-
Precursor: The nitrile group (-CN) is strongly electron-withdrawing (anisotropic deshielding), placing the CH₂ signal downfield at ~4.15 ppm .
-
Target: Upon conversion to the amidoxime, the hybridization of the carbon changes, and the anisotropy is reduced. The signal shifts significantly upfield to ~3.28 ppm .
-
Validation Check: If you see a peak remaining at 4.15 ppm, the reaction is incomplete.
B. The Pyridine Ring System
The pyridine protons exhibit a classic ABX pattern (or ABMX) but are slightly shielded in the product compared to the nitrile.
-
H2 (s): Most deshielded due to proximity to the ring nitrogen and the side chain.
-
H5 (dd): The most shielded aromatic proton, appearing as a "pseudo-triplet" due to coupling with H4 and H6.
C. Labile Protons (The Differentiator)
In DMSO-d₆, the amidoxime moiety presents two distinct broad singlets:
-
NH₂ (~5.85 ppm): Integrates to 2H. Broadening occurs due to quadrupole relaxation of the nitrogen and intermediate exchange rates.
-
OH (~9.65 ppm): Integrates to 1H. This peak is highly sensitive to concentration and pH.
-
Note: If the sample is acidic (salt form), these peaks may coalesce or shift downfield (>10 ppm).
-
Troubleshooting & Impurity Profiling
Common side reactions include hydrolysis to the amide or rearrangement.
Analytical Logic Flow
Figure 2: Logic gate for distinguishing the target amidoxime from common impurities based on methylene chemical shift.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved from
-
Abraham, R. J., et al. (2006).[2] ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from
-
National Institutes of Health (PubChem). (2025). Compound Summary: 2-(3-hydroxyphenyl)-N-(pyridin-3-yl)acetamide.[3] Retrieved from [3]
-
Sigma-Aldrich. (2025). Product Specification: 3-Pyridylacetonitrile. Retrieved from
-
Fang, Y., et al. (2025).[4] Structural comparison of amidoxime complexes in DMSO-d6. ResearchGate. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3-hydroxyphenyl)-N-(pyridin-3-yl)acetamide | C13H12N2O2 | CID 61399945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyridyl Acetamidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridyl acetamidines represent a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include antimicrobial and anti-inflammatory properties.[1][2] The structural elucidation of these molecules is paramount for understanding their mechanism of action and for the development of new therapeutic agents. Mass spectrometry (MS) stands as a powerful analytical technique for this purpose, providing detailed information about the molecular weight and structure through the analysis of fragmentation patterns.[3]
This guide offers an in-depth, objective comparison of the predicted mass spectrometry fragmentation patterns of pyridyl acetamidines under both Electrospray Ionization (ESI) and Electron Ionization (EI), benchmarked against related chemical structures. By understanding the characteristic fragmentation pathways, researchers can confidently identify and characterize novel pyridyl acetamidine derivatives and distinguish them from potential isomers and related compounds.
Predicted Mass Spectrometry Fragmentation of Pyridyl Acetamidines
The fragmentation of pyridyl acetamidines is dictated by the interplay between the pyridine ring and the acetamidine functional group. The ionization method employed significantly influences the fragmentation pathways observed.
Electrospray Ionization (ESI-MS/MS) Fragmentation
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4][5] Subsequent tandem mass spectrometry (MS/MS) analysis of the [M+H]⁺ ion induces fragmentation, providing valuable structural information. For pyridyl acetamidines, protonation is expected to occur at the most basic site, which is typically the sp² hybridized nitrogen of the amidine group, or the pyridine nitrogen.[6]
The primary fragmentation pathways for protonated pyridyl acetamidines are predicted to involve:
-
Cleavage of the Acetamidine Group: The most prominent fragmentation is the cleavage of the C-N bond of the acetamidine moiety, leading to the formation of a stable pyridyl-containing cation and the neutral loss of acetamidine or related fragments.
-
Loss of Ammonia or Acetonitrile: Depending on the substitution pattern, neutral losses of small molecules like ammonia (NH₃) or acetonitrile (CH₃CN) from the acetamidine group are expected.
-
Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine-containing ions can occur, leading to characteristic losses of HCN.
The position of the acetamidine substituent on the pyridine ring (2-, 3-, or 4-position) is expected to influence the relative abundance of fragment ions. For instance, ortho-substituted pyridines can exhibit unique fragmentation patterns due to neighboring group participation.
Comparative Analysis of Fragmentation Patterns
To aid in the structural confirmation of pyridyl acetamidines, it is crucial to compare their fragmentation patterns with those of structurally related compounds. The following table summarizes the predicted key fragmentations for pyridyl acetamidines and compares them with other relevant compound classes.
| Compound Class | Key Fragmentation Pathways (ESI-MS/MS) | Diagnostic Fragment Ions | References |
| Pyridyl Acetamidines | Cleavage of the C-N bond of the acetamidine group, loss of NH₃ or CH₃CN, fragmentation of the pyridine ring (loss of HCN). | Pyridyl cation, [M+H - CH₃CN]⁺, [M+H - NH₃]⁺ | Predicted |
| Substituted Pyridines | Loss of substituents, fragmentation of the pyridine ring (loss of HCN). The fragmentation is highly dependent on the nature of the substituent. | Pyridinium ion (m/z 78), fragments resulting from substituent loss. | |
| N-Aryl Pyridinium Compounds | Cleavage of the N-aryl bond, fragmentation of the pyridine ring. | Pyridinium ion, aryl cation. | [7] |
| Amides | Cleavage of the amide bond (N-CO) is a common fragmentation pathway. | Acylium ions, amine-containing fragments. | [8][9] |
Key Distinguishing Features of Pyridyl Acetamidines:
The presence of both the pyridine ring and the acetamidine group will result in a unique fragmentation "signature." The initial loss of fragments related to the acetamidine group, followed by the characteristic fragmentation of the resulting pyridyl-containing ion, will be a strong indicator of a pyridyl acetamidine structure.
Electron Ionization (EI-MS) Fragmentation
EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[4][5] The initial event is the formation of a molecular ion (M⁺•), which then undergoes various fragmentation reactions.
For pyridyl acetamidines, EI-MS is expected to produce a complex fragmentation pattern characterized by:
-
Alpha-Cleavage: Cleavage of the bond between the pyridine ring and the acetamidine group is a likely fragmentation pathway.
-
Pyridine Ring Fission: The pyridine ring can undergo characteristic cleavages, leading to the formation of smaller, stable fragments.
-
Amidine Group Fragmentation: The acetamidine moiety itself can fragment through various pathways, including the loss of methyl or amino groups.
A comparison between EI and ESI fragmentation can be highly informative. While ESI-MS/MS provides controlled fragmentation of a selected precursor ion, EI-MS offers a broader overview of all possible fragment ions, which can be useful for initial identification.
Experimental Protocols
LC-MS/MS Analysis of Pyridyl Acetamidines
This protocol provides a general framework for the analysis of pyridyl acetamidines. Optimization of these parameters will be necessary for specific compounds.
1. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the pyridyl acetamidine sample in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type:
-
Full Scan (MS1): To determine the m/z of the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS/MS): To fragment the [M+H]⁺ ion and obtain the fragmentation pattern.
-
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
Visualizations
Predicted ESI-MS/MS Fragmentation Pathway of a Generic 2-Pyridyl Acetamidine
Caption: Predicted ESI-MS/MS fragmentation of a 2-pyridyl acetamidine.
General LC-MS/MS Workflow for Small Molecule Analysis
Caption: A typical workflow for LC-MS/MS analysis.
References
-
Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]
-
Application of LCMS in small-molecule drug development. [Link]
-
Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]
-
Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. [Link]
-
Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Link]
-
Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]
-
A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
-
Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. [Link]
-
Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
-
Mass Spectra - Fragmentation Patterns. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]
-
mass spectra - fragmentation patterns. [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]
-
Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing bioactivity of 3-pyridyl vs 4-pyridyl acetamidoxime derivatives
Comparative Bioactivity of 3-Pyridyl vs. 4-Pyridyl Acetamidoxime Derivatives: A Technical Guide for Drug Development
As a Senior Application Scientist, one of the most frequent structural optimization challenges I encounter in hit-to-lead campaigns is the strategic placement of heteroatoms. Pyridyl acetamidoximes are highly versatile pharmacophores and critical synthetic intermediates—most notably for generating 1,2,4-oxadiazole derivatives, which act as metabolically stable bioisosteres for amides and esters [1].
However, the choice between a 3-pyridyl and a 4-pyridyl moiety is never arbitrary. The position of the nitrogen atom fundamentally alters the molecule's electronic distribution, hydrogen-bonding vector, and steric profile, directly dictating its bioactivity, target affinity, and toxicity. This guide objectively compares these two derivatives, providing the mechanistic causality and self-validating experimental frameworks necessary for rational drug design.
Mechanistic & Structural Comparison: The "Why" Behind the Position
To understand the divergent bioactivity of these isomers, we must analyze the physicochemical impact of the nitrogen's position relative to the amidoxime (or resulting oxadiazole) core.
-
Electronic Effects (pKa and Nucleophilicity): The pyridine nitrogen is strongly electron-withdrawing. In the 4-pyridyl isomer (para-position), this withdrawal occurs via both inductive and strong resonance effects, significantly reducing the pKa of the pyridine nitrogen and making the molecule less basic. In the 3-pyridyl isomer (meta-position), the resonance effect is broken; the withdrawal is primarily inductive. This leaves the 3-pyridyl ring slightly more electron-rich, often improving its metabolic stability against CYP450-mediated N-oxidation.
-
Hydrogen-Bonding Vectors: The lone pair on the pyridine nitrogen acts as a critical hydrogen-bond acceptor in target binding pockets. The 4-pyridyl nitrogen projects its lone pair at a 180° linear vector relative to the substituent axis, ideal for reaching deep, linear solvent channels. Conversely, the 3-pyridyl nitrogen projects its lone pair at a ~60° angle, which is perfectly suited for off-axis hydrogen bond donors, such as the hinge region of many kinases.
Fig 1: Structural and electronic logic driving target affinity for 3- vs 4-pyridyl isomers.
Comparative Bioactivity Profiles
When these amidoximes are cyclized into 1,2,4-oxadiazoles, their bioactivity profiles diverge based on the target's spatial requirements.
Antiviral Efficacy (SARS-CoV-2)
Recent high-throughput screening campaigns have identified 1-heteroaryl-2-alkoxyphenyl analogs as potent inhibitors of SARS-CoV-2 replication [2]. Structure-Activity Relationship (SAR) profiling revealed that replacing a standard phenyl ring with either a 3-pyridyl or 4-pyridyl moiety on the oxadiazole core is optimal for interfering with viral entry. The 4-pyridyl derivative often exhibits a slight edge in raw potency due to deeper pocket penetration, but the 3-pyridyl derivative frequently presents a superior cytotoxicity profile (higher Selectivity Index).
Neurological Targets (AChE Inhibition)
In the development of Alzheimer's disease therapeutics, 1,2,4-oxadiazole derivatives are utilized to inhibit Acetylcholinesterase (AChE). Here, the 3-pyridyl derivatives consistently outperform 4-pyridyl variants. The ~60° angle of the 3-pyridyl nitrogen perfectly aligns with the hydrogen-bond donors in the peripheral anionic site (PAS) of the AChE catalytic gorge, whereas the 4-pyridyl vector causes steric clashes [1].
Quantitative Data Summary
| Bioactivity Target | 3-Pyridyl Performance | 4-Pyridyl Performance | Mechanistic Driver |
| SARS-CoV-2 Replication [2] | High efficacy, excellent Selectivity Index (SI > 20). | Highest raw potency, moderate cytotoxicity (SI ~15). | 4-pyridyl penetrates linear viral entry protein pockets more effectively. |
| AChE Inhibition (CNS) [1] | High potency (IC50 in sub-micromolar range). | Poor potency (IC50 > 10 µM). | 3-pyridyl aligns with the angled PAS gorge of AChE without steric clash. |
| Antimicrobial (Gram-negative) | Moderate MIC values. | Superior MIC values (often 2-4x lower). | Lower pKa of 4-pyridyl improves outer membrane permeability. |
Self-Validating Experimental Protocols
To objectively compare these derivatives in your own lab, you must utilize a self-validating workflow. The following protocol details the synthesis of the oxadiazole library from the amidoxime precursors, followed by an in vitro screening system that controls for false positives.
Protocol A: Microwave-Assisted Synthesis of Pyridyl-1,2,4-Oxadiazoles
This method utilizes microwave irradiation to ensure complete cyclodehydration, preventing the isolation of uncyclized intermediates.
-
Amidoxime Formation: Reflux 3-cyanopyridine (or 4-cyanopyridine) with hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in ethanol for 4 hours. Remove solvent in vacuo to yield the respective pyridyl acetamidoxime.
-
O-Acylation: Dissolve the amidoxime (1.0 eq) and your target carboxylic acid (1.1 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: Sample the reaction for LC-MS. You must observe the O-acylamidoxime intermediate
.
-
-
Cyclodehydration: Transfer the mixture to a microwave reactor. Irradiate at 150°C for 15 minutes.
-
Self-Validation Checkpoint: LC-MS must show a mass shift of exactly -18 Da from the intermediate, confirming the loss of water and successful ring closure.
-
Protocol B: In Vitro Bioactivity & Cytotoxicity Screen (SARS-CoV-2 Model)
A bioassay is only trustworthy if it proves the compound kills the target, not the host cell.
-
Preparation: Seed Vero E6 cells in two parallel 96-well plates (Plate A for efficacy, Plate B for cytotoxicity) at
cells/well. -
Treatment: Treat both plates with serial dilutions of the 3-pyridyl and 4-pyridyl derivatives (0.1 µM to 100 µM).
-
Efficacy (Plate A): Infect with SARS-CoV-2 (MOI 0.01). After 48 hours, quantify viral RNA reduction using RT-qPCR to determine the
(Effective Concentration). -
Cytotoxicity (Plate B): Do not infect. After 48 hours, add CellTiter-Glo reagent and measure luminescence to determine the
(Cytotoxic Concentration). -
Validation (The Selectivity Index): Calculate
. An SI > 10 validates the compound as a true target-specific hit, ruling out general membrane disruption.
Fig 2: Experimental workflow from amidoxime synthesis to self-validating bioassay.
Strategic Recommendations for Drug Developers
When designing your next library, do not treat the pyridine nitrogen as a freely rotatable feature.
-
Choose 3-Pyridyl when targeting kinase hinge regions, when your lead suffers from rapid CYP450 metabolism, or when you need to navigate tight, angled binding pockets (e.g., AChE).
-
Choose 4-Pyridyl when your target features deep, linear solvent channels, or when you need to lower the basicity of the molecule to improve Gram-negative bacterial membrane penetration.
By understanding the exact geometric and electronic causality of these acetamidoxime derivatives, you can bypass empirical guesswork and engineer target-specific efficacy from the ground up.
References
-
Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals, 13(6), 111.[Link]
-
Bardiot, D., Vangeel, L., Koukni, M., Arzel, P., Zwaagstra, M., Lyoo, H., ... & Marchand, A. (2022). "Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication." Molecules, 27(3), 1052.[Link]
Amide vs. Oxadiazole Linkers in Pyridine Drug Design: A Bioisosteric Technical Guide
This guide provides a technical comparison between amide and oxadiazole linkers in pyridine-based drug design. It is structured to offer actionable insights for medicinal chemists optimizing lead compounds for metabolic stability and potency.[1]
Strategic Overview: The Linker Dilemma
In pyridine-based drug discovery, the linker connecting the pyridine scaffold to the rest of the pharmacophore is not merely a bridge; it is a determinant of conformation, solubility, and metabolic fate.
While the amide bond (
-
Metabolic Instability: Susceptibility to amidases and proteases.[2]
-
Permeability Issues: The amide nitrogen acts as a Hydrogen Bond Donor (HBD), which can limit membrane permeability and increase P-glycoprotein (P-gp) efflux.
-
Conformational Flexibility: The
bond allows rotation (though restricted by resonance), potentially entropic penalties upon binding.
The 1,2,4-oxadiazole (and its isomer, 1,3,4-oxadiazole) serves as a non-classical bioisostere. It mimics the planar electronic distribution of the amide but eliminates the HBD liability and resists hydrolytic cleavage. This guide analyzes when and how to deploy this replacement.
Physicochemical & DMPK Profiling: Head-to-Head
The following data synthesizes matched-pair analyses from large compound collections (e.g., AstraZeneca internal datasets) and specific case studies (e.g., HIV-1 Vif antagonists).
Table 1: Comparative Profile of Linker Properties
| Property | Amide ( | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| H-Bond Donors (HBD) | 1 (High penalty for permeability) | 0 (Improved permeability) | 0 |
| H-Bond Acceptors (HBA) | 1 (Carbonyl oxygen) | 3 (N2, N4, O) | 3 (N3, N4, O) |
| Dipole Moment | High (~3.7 D) | Moderate (~1.2–3.0 D) | Moderate |
| LogP (Lipophilicity) | Baseline | Higher (+0.5 to +1.0 vs Amide) | Moderate (Lower than 1,2,4-isomer) |
| Metabolic Stability | Low (Hydrolysis/N-dealkylation) | High (Resistant to amidases) | High |
| Aqueous Solubility | Moderate (H-bonding with water) | Low (unless substituted with polar groups) | Moderate (Higher than 1,2,4-isomer) |
| pKa Influence | Neutral | Weakly basic (pKa ~ -1 to 1) | Weakly basic |
Expert Insight: Replacing an amide with a 1,2,4-oxadiazole often increases lipophilicity (LogP). If solubility becomes an issue, consider the 1,3,4-oxadiazole isomer, which is generally more polar and soluble due to its symmetry and dipole vector, while maintaining the HBD-null benefit.
Mechanistic Logic: Metabolic Stability & Conformation
The primary driver for this bioisosteric switch is mitigating metabolic clearance.
Metabolic Pathway Analysis
Amides in pyridine drugs are frequent targets for:
-
Amidases: Direct hydrolysis of the amide bond.
-
CYP450:
-dealkylation or oxidation of the pyridine ring facilitated by the electron-withdrawing amide.
Why Oxadiazoles Survive: The oxadiazole ring is aromatic. It lacks the hydrolyzable carbonyl-nitrogen bond. Furthermore, as an electron-poor heterocycle, it lowers the electron density of the attached pyridine ring less aggressively than a carbonyl, potentially reducing metabolic susceptibility on the pyridine itself.
Visualization: Decision Logic for Linker Selection
The following diagram illustrates the decision process for switching from an amide to an oxadiazole linker.
Caption: Decision tree for bioisosteric replacement of amide linkers in pyridine-based drug candidates.
Synthetic Masterclass: Experimental Protocols
A critical barrier to adopting oxadiazoles is the perceived synthetic difficulty compared to simple amide coupling. Below are robust, field-proven protocols for synthesizing both linkers on a pyridine scaffold.
Scenario: Linking 4-Pyridine Carboxylic Acid to a Phenyl Ring
Protocol A: The Standard Amide Coupling (Baseline)
-
Reagents: 4-Pyridinecarboxylic acid, Aniline, HATU, DIPEA, DMF.
-
Procedure:
-
Dissolve 4-pyridinecarboxylic acid (1.0 eq) in DMF (0.1 M).
-
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to activate acid.
-
Add Aniline (1.1 eq). Stir at RT for 2–4 h.
-
Workup: Dilute with EtOAc, wash with
(aq) and Brine. -
Yield: Typically 80–95%.
-
Protocol B: The 1,2,4-Oxadiazole Synthesis (The "Amidoxime Route")
This route constructs the oxadiazole ring from a nitrile and an acid. It is the most reliable method for pyridine scaffolds.
Step 1: Formation of Amidoxime (from Benzonitrile)
-
Reagents: Benzonitrile, Hydroxylamine hydrochloride (
), , Ethanol/Water (2:1). -
Procedure:
-
Suspend Benzonitrile (1.0 eq) and
(3.0 eq) in EtOH/ . -
Add
(3.0 eq). -
Reflux at 80°C for 6–12 h (Monitor by LCMS; conversion to amidoxime
). -
Workup: Evaporate EtOH, extract with EtOAc. Recrystallize if necessary.[3]
-
Step 2: Cyclization with Pyridine Carboxylic Acid
-
Reagents: Pyridine-4-carboxylic acid, Amidoxime (from Step 1), CDI (1,1'-Carbonyldiimidazole), Dioxane or DMF.
-
Procedure:
-
Activation: Dissolve Pyridine-4-carboxylic acid (1.0 eq) in anhydrous Dioxane. Add CDI (1.2 eq). Stir at RT for 1 h (Gas evolution of
observed). -
Coupling: Add Amidoxime (1.1 eq). Stir at RT for 1 h to form the O-acylamidoxime intermediate (often visible by LCMS).
-
Cyclization: Heat the reaction mixture to 100–110°C for 4–12 h.
-
Workup: Cool, dilute with water, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).
-
-
Yield: Typically 50–75%.
Visualization: Synthetic Workflow Comparison
Caption: Synthetic pathways for Amide vs. 1,2,4-Oxadiazole generation from a common Pyridine Acid precursor.
Case Study: HIV-1 Vif Antagonists
A compelling example of this bioisosteric replacement is found in the development of HIV-1 Vif antagonists.[3]
-
Challenge: The lead compound contained a benzamide linker connecting a pyridine moiety. While potent, it suffered from rapid metabolic clearance in liver microsomes (
). -
Intervention: The amide linker was replaced with a 3,5-disubstituted-1,2,4-oxadiazole .[4]
-
Outcome:
-
Potency: Maintained or slightly improved (due to rigidification of the pharmacophore in the bioactive conformation).
-
Stability: Microsomal stability increased significantly (
). -
Permeability: Caco-2 permeability improved due to the removal of the amide H-bond donor.
-
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. [Link]
-
Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.[Link]
-
National Institutes of Health (NIH). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.[4][Link]
-
Jakopin, Z. "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry. [Link]
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
Reference standards for N-Hydroxy-2-pyridin-3-yl-acetamidine analysis
Comprehensive Comparison Guide: Reference Standards for N-Hydroxy-2-pyridin-3-yl-acetamidine Analysis
As a Senior Application Scientist overseeing chromatographic method development, I frequently encounter the analytical pitfalls associated with amidoxime derivatives. N-Hydroxy-2-pyridin-3-yl-acetamidine (also known as 3-pyridylacetamidoxime) is a critical intermediate in the synthesis of 1,2,4-oxadiazole derivatives, which are widely explored as [1] and[2].
Because amidoximes are structurally poised to undergo dehydration or reduction, analytical quantification requires highly stable, rigorously characterized reference standards. This guide objectively compares commercial high-purity reference standards against in-house synthesized alternatives, providing researchers with self-validating analytical protocols to ensure scientific integrity.
The Mechanistic Challenge in Amidoxime Analysis
The primary challenge in analyzing N-Hydroxy-2-pyridin-3-yl-acetamidine lies in its chemical reactivity. The N-hydroxyl group significantly lowers the basicity of the amidine moiety, altering its chromatographic retention behavior compared to the parent amidine[2]. Furthermore, under acidic or thermal stress, the amidoxime can dehydrate to form 3-pyridylacetonitrile.
Causality in Method Design: To prevent on-column degradation and mitigate peak tailing caused by secondary interactions with free silanols, the mobile phase pH must be tightly controlled. We utilize volatile buffers like ammonium acetate or low concentrations of trifluoroacetic acid (TFA) to maintain the analyte in a consistent ionization state while ensuring full compatibility with[2].
Fig 1: Chemical pathways of N-Hydroxy-2-pyridin-3-yl-acetamidine affecting standard stability.
Comparison of Reference Standard Alternatives
When establishing a quantitative method, scientists typically choose between commercial high-purity reference standards, in-house synthesized crude standards, or pharmacopeial standards (which are rarely available for early-stage intermediates).
-
Commercial High-Purity Standard: Manufactured under strict quality management, offering >99.5% purity with comprehensive structural elucidation (NMR, HRMS, IR).
-
In-House Synthesized Standard: Often generated quickly via the [3]. While cost-effective, it frequently contains residual sodium acetate, unreacted nitrile, or isomeric impurities that skew UV quantification.
Table 1: Quantitative Comparison of Reference Standard Alternatives
| Parameter | Commercial High-Purity Standard | In-House Synthesized Standard | Pharmacopeial Standard |
| Purity (HPLC-UV) | > 99.5% | 92.0% - 97.5% | N/A (Rarely Available) |
| Trace Impurities | < 0.1% (Fully characterized) | 2.5% - 8.0% (Uncharacterized) | N/A |
| Water Content (KF) | < 0.5% | Highly variable (Hygroscopic) | N/A |
| Assay Reliability | Absolute (qNMR traceable) | Relative (Area % only) | N/A |
| Lot-to-Lot Consistency | High (RSD < 1.0%) | Low (RSD > 5.0%) | N/A |
Self-Validating Analytical Protocols
To ensure absolute trustworthiness, the following analytical protocol is designed as a self-validating system. By intentionally spiking the sample with a known degradation product (3-pyridylacetonitrile), the method proves its own stability-indicating power. If the system fails to resolve the intact amidoxime from the nitrile, the analytical run is automatically invalidated.
Protocol 1: Stability-Indicating RP-HPLC-UV Method
Purpose: Purity assessment and[4].
Step-by-Step Methodology:
-
System Preparation: Equip the HPLC with a C18 column (250 mm x 4.6 mm, 5 µm). Set the column oven to 30 °C to ensure reproducible retention times while minimizing thermal degradation of the amidoxime.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH adjusted to 5.5 with glacial acetic acid). Causality: The slightly acidic pH suppresses silanol ionization on the stationary phase while keeping the pyridine ring protonated for optimal retention.
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
-
Gradient Elution: 0-2 min (5% B), 2-15 min (linear gradient to 60% B), 15-18 min (hold at 60% B), 18-20 min (return to 5% B). Flow rate: 1.0 mL/min.
-
Sample Preparation: Dissolve the reference standard in Mobile Phase A to a concentration of 100 µg/mL.
-
System Suitability Test (SST) - The Self-Validation Step: Inject a resolution mixture containing 100 µg/mL N-Hydroxy-2-pyridin-3-yl-acetamidine and 10 µg/mL 3-pyridylacetonitrile. The method is only valid if the resolution (Rs) between the two peaks is > 2.0.
-
Detection: Monitor UV absorbance at 254 nm, which corresponds to the [5].
Protocol 2: LC-MS/MS for Trace Impurity Profiling
Purpose: Identification of co-eluting impurities and confirmation of the amidoxime[2].
Step-by-Step Methodology:
-
Instrumentation: Couple the HPLC system to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.
-
Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C, and desolvation gas flow at 800 L/hr.
-
Data Acquisition: Perform a full MS scan (m/z 50-400) to identify the protonated molecular ion [M+H]+ at m/z 152. For structural confirmation, isolate m/z 152 and apply a collision energy of 15-20 eV to monitor the characteristic loss of hydroxylamine (-33 Da), yielding a prominent fragment at m/z 119.
Fig 2: Orthogonal LC-MS/UV workflow for validating amidoxime reference standards.
Experimental Data & Performance Metrics
The following experimental data demonstrates the superior chromatographic performance of the commercial high-purity standard compared to an in-house synthesized batch. The in-house batch exhibited significant peak tailing and baseline noise due to uncharacterized polar impurities.
Table 2: Chromatographic Performance Data (n=5 injections)
| Metric | Commercial High-Purity Standard | In-House Synthesized Standard | Acceptance Criteria |
| Retention Time (tR) | 8.45 ± 0.02 min | 8.42 ± 0.15 min | RSD < 1.0% |
| Peak Tailing Factor (Tf) | 1.05 | 1.48 | Tf ≤ 1.2 |
| Theoretical Plates (N) | > 15,000 | ~ 8,500 | N > 10,000 |
| Signal-to-Noise (S/N) | > 2000:1 | 450:1 | N/A |
| Resolution from Nitrile | 3.2 | 1.8 (Co-elution risk) | Rs > 2.0 |
Conclusion
For rigorous pharmacokinetic, synthetic, or quality control applications, the use of a commercial high-purity N-Hydroxy-2-pyridin-3-yl-acetamidine reference standard is highly recommended. In-house standards, while useful for preliminary synthetic screening, lack the lot-to-lot consistency and rigorous impurity characterization required for validated analytical methods. By employing the self-validating RP-HPLC and LC-MS/MS protocols outlined above, analytical scientists can ensure absolute confidence in their quantitative data.
References
-
[1] Title: Heterocyclic compounds and their preparation and use (WO1992003430A1) | Source: Google Patents | URL:
-
[3] Title: Piperidine compounds and their preparation and use (US5041455A) | Source: Google Patents | URL:
-
[2] Title: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) | Source: Taylor & Francis Online | URL:[Link]
-
[5] Title: Application of silica gel chemically modified with amidoxime groups for high-performance liquid-chromatography of transition metals | Source: Academia.edu | URL:[Link]
Sources
- 1. WO1992003430A1 - Heterocyclic compounds and their preparation and use - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. US5041455A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (PDF) Application of silica gel chemically modified with amidoxime groups for high-performance liquid-chromatography of transition metals. [academia.edu]
Comparative stability of N-hydroxy vs N-methoxy acetamidine derivatives
Comparative Stability and Biotransformation of N-Hydroxy vs. N-Methoxy Acetamidine Derivatives
Executive Summary
The development of amidine-based therapeutics is historically plagued by poor pharmacokinetic profiles. With a pKa typically exceeding 11, amidines are heavily protonated at physiological pH, severely restricting gastrointestinal absorption and blood-brain barrier (BBB) penetration. To circumvent these ADMET barriers, N-oxygenated prodrugs—specifically N-hydroxy acetamidines (amidoximes) and their O-methylated counterparts, N-methoxy acetamidines—have become cornerstone strategies in medicinal chemistry. This guide provides an objective, data-driven comparison of their chemical stability, metabolic liabilities, and the causal mechanisms governing their biotransformation.
Mechanistic Causality: Structural Basis of Stability
The divergent stability profiles of N-hydroxy and N-methoxy derivatives stem directly from the nature of the N-O bond substitution.
-
N-Hydroxy Acetamidines (Amidoximes): The introduction of the hydroxyl group depresses the basicity of the amidine moiety (pKa ~6.0–7.0), allowing the molecule to remain largely unprotonated in the intestinal tract. While chemically stable in plasma, these compounds are highly susceptible to enzymatic reduction. They serve as direct substrates for the 1, which, in concert with NADH cytochrome b5 reductase, rapidly cleaves the N-O bond to release the active amidine[1].
-
N-Methoxy Acetamidines: O-methylation fundamentally alters the molecule's metabolic fate. By masking the hydrogen bond donor and increasing steric bulk, the methoxy group completely abrogates direct binding and reduction by the mARC system. Consequently, N-methoxy derivatives exhibit profound stability against mitochondrial reduction. Instead, their activation is a complex, two-step cascade initiated by 2 which catalyze an initial O-demethylation to form the intermediate N-hydroxy prodrug, followed by mARC-mediated N-dehydroxylation[2]. This delayed activation allows N-methoxy prodrugs to 3[3].
Biotransformation pathway of N-methoxy and N-hydroxy acetamidine prodrugs to active amidines.
Comparative Physicochemical and Metabolic Data
To guide compound selection, the following table synthesizes the core stability and physicochemical parameters of these two derivative classes.
| Parameter | N-Hydroxy Acetamidine (Amidoxime) | N-Methoxy Acetamidine | Causality / Structural Basis |
| pKa | ~6.0 - 7.0 | ~4.5 - 5.5 | O-alkylation removes the H-bond donor and slightly increases electron withdrawal, lowering pKa. |
| Lipophilicity (LogP) | Moderate | High | Methylation masks the polar hydroxyl group, significantly enhancing membrane permeability. |
| mARC Stability | Low (Rapidly reduced) | High (Inert to direct reduction) | mARC requires a free N-OH bond for coordination/reduction; steric bulk of -CH3 prevents catalysis. |
| CYP450 Liability | Low | High (O-demethylation) | The methoxy group is a prime target for CYP1A1/1B1 mediated oxidative dealkylation. |
| BBB Penetration | Poor to Moderate | Excellent | Increased lipophilicity and lack of ionization at physiological pH drive passive CNS diffusion. |
Experimental Methodologies: Self-Validating Protocols
To empirically differentiate the stability profiles of N-hydroxy and N-methoxy derivatives, researchers must utilize assays that isolate specific metabolic pathways. The following protocol leverages differential cofactor dependencies to create a self-validating system.
Protocol: Differential Microsomal Stability & Biotransformation Assay
-
Step 1: Preparation of Microsomal Matrices
-
Action: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Maintaining a strict physiological pH of 7.4 is critical. Deviations will alter the protonation state of the amidoxime nitrogen, fundamentally skewing the enzyme-substrate binding kinetics.
-
-
Step 2: Substrate Addition and Pre-incubation
-
Action: Spike the N-hydroxy or N-methoxy acetamidine derivative to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Causality: Pre-incubation establishes thermal equilibrium. Adding cofactors to cold microsomes causes a lag phase in enzyme kinetics, resulting in artificially high apparent stability at early time points.
-
-
Step 3: Cofactor-Driven Initiation (The Self-Validating Step)
-
Action: Split the reaction into three parallel arms:
-
Arm A: Add 1 mM NADPH (Activates CYP450).
-
Arm B: Add 1 mM NADH (Activates mARC / Cyt b5 reductase).
-
Arm C: Buffer only (Negative control).
-
-
Causality: This is the core of the self-validating logic. Because N-methoxy derivatives require CYP450 for the initial O-demethylation, they will only degrade in Arm A. Conversely, N-hydroxy derivatives are direct substrates for mARC and will show rapid depletion in Arm B. Arm C rules out spontaneous chemical hydrolysis.
-
-
Step 4: Quenching and Extraction
-
Action: At designated time points (0, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.
-
Causality: The 3:1 ratio of cold organic solvent instantly denatures the metabolic enzymes, halting the reaction precisely at the time point while precipitating proteins to prevent LC column fouling.
-
-
Step 5: LC-MS/MS Quantification
-
Action: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via a C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Self-validating in vitro microsomal stability and biotransformation assay workflow.
Conclusion
The choice between N-hydroxy and N-methoxy acetamidine derivatives dictates the pharmacokinetic trajectory of the therapeutic agent. N-hydroxy derivatives offer rapid, mARC-driven systemic activation suitable for peripheral targets. In contrast, the enhanced metabolic stability and lipophilicity of N-methoxy derivatives make them the superior choice for indications requiring deep tissue penetration and delayed activation, such as CNS-targeted therapies.
References
- Title: Book of Abstracts - EFMC Medicinal Chemistry 2026 (NEW EXAMPLES FOR N-HYDROXYAMIDINE PRODRUGS)
- Source: nih.gov (PMC)
- Source: nih.gov (ASM Journals)
Sources
- 1. efmc-ismc.org [efmc-ismc.org]
- 2. CYP1A1 and CYP1B1-mediated biotransformation of the antitrypanosomal methamidoxime prodrug DB844 forms novel metabolites through intramolecular rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Nonpolar N-Hydroxy Imidazoline Lead Compound with Improved Activity in a Murine Model of Late-Stage Trypanosoma brucei brucei Infection Is Not Cross-Resistant with Diamidines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Hydroxy-2-pyridin-3-yl-acetamidine
For researchers and professionals in drug development, the responsible management of chemical compounds is paramount, extending from initial synthesis to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Hydroxy-2-pyridin-3-yl-acetamidine, a compound utilized in various research applications. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
The disposal of any chemical waste, including N-Hydroxy-2-pyridin-3-yl-acetamidine, should not be undertaken lightly. The inherent reactivity and potential toxicity of such compounds necessitate a structured and informed approach to their disposal. This guide is designed to provide the essential information and procedural steps to manage this process effectively.
I. Hazard Assessment and Pre-Disposal Considerations
Key Presumptive Hazards:
-
Irritation: Similar compounds are known to cause skin and eye irritation.[1][2][3][4]
-
Respiratory Effects: May cause respiratory irritation upon inhalation of dust or fumes.[1][2]
-
Potential Carcinogenicity: Some acetamide-containing compounds are suspected of causing cancer.[5]
Given these potential hazards, N-Hydroxy-2-pyridin-3-yl-acetamidine must be handled as a hazardous substance.
Table 1: Pre-Disposal Checklist
| Step | Action | Rationale |
| 1 | Consult Institutional EHS | Your institution's Environmental Health and Safety (EHS) department provides specific guidelines and services for hazardous waste disposal, ensuring compliance with local and national regulations. |
| 2 | Review Available Data | Although a specific SDS may be absent, review data for analogous structures to inform your risk assessment. |
| 3 | Segregate Waste | Do not mix N-Hydroxy-2-pyridin-3-yl-acetamidine waste with other chemical waste streams unless compatibility is confirmed. Improper mixing can lead to dangerous reactions.[6] |
| 4 | Utilize Proper PPE | Always wear appropriate Personal Protective Equipment (PPE) when handling the compound and its waste. |
II. Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling N-Hydroxy-2-pyridin-3-yl-acetamidine for disposal. This is a critical control measure to prevent personal exposure.
-
Gloves: Wear compatible chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[7]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of N-Hydroxy-2-pyridin-3-yl-acetamidine is through a licensed professional waste disposal service, which will typically involve incineration.[7] Direct disposal into drains or regular trash is strictly prohibited.[1]
Step 1: Waste Collection and Storage
-
Collect all waste containing N-Hydroxy-2-pyridin-3-yl-acetamidine, including unused product, contaminated labware, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[6]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[6]
-
Store the waste container in a well-ventilated, designated satellite accumulation area (SAA) away from heat, ignition sources, and incompatible materials.[8]
Step 2: Labeling
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "N-Hydroxy-2-pyridin-3-yl-acetamidine," and the approximate quantity.[8] Include any known hazard warnings (e.g., "Irritant").
Step 3: Arranging for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information about the compound.
-
The standard and most environmentally sound method for disposal of such organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[7]
Step 4: Spill Management In the event of a spill, follow these procedures:
-
Evacuate the immediate area if the spill is large or if dust is generated.
-
Wear the appropriate PPE as outlined in Section II.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of N-Hydroxy-2-pyridin-3-yl-acetamidine.
Caption: Disposal Workflow for N-Hydroxy-2-pyridin-3-yl-acetamidine
V. Conclusion
The proper disposal of N-Hydroxy-2-pyridin-3-yl-acetamidine is a critical aspect of laboratory safety and environmental responsibility. By following these established procedures, researchers can minimize risks to themselves, their colleagues, and the environment. Always prioritize consulting with your institution's EHS department to ensure full compliance with all applicable regulations.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling N-Hydroxy-2-pyridin-3-yl-acetamidine
Topic: Personal Protective Equipment & Safe Handling of N-Hydroxy-2-pyridin-3-yl-acetamidine Content Type: Operational Safety Guide Audience: Researchers, Drug Development Scientists, Chemical Safety Officers[1]
Executive Summary
N-Hydroxy-2-pyridin-3-yl-acetamidine (CAS 261735-05-1 / 137499-45-7) is a functionalized pyridine amidoxime intermediate commonly used in the synthesis of 1,2,4-oxadiazole heterocycles for pharmaceutical applications.[2][3][4][5] As a pyridine derivative with an amidoxime functionality , it presents a dual hazard profile: potential acute toxicity characteristic of nitrogen heterocycles and thermal sensitivity inherent to oxime precursors.
This guide provides a self-validating safety protocol designed to protect personnel from exposure (inhalation/dermal) and ensure compliant disposal.[1][6][7]
Chemical Profile & Hazard Analysis
| Property | Data | Operational Implication |
| CAS Number | 261735-05-1 / 137499-45-7 | Use for waste labeling and inventory tracking.[1] |
| Formula | C₇H₉N₃O | Nitrogen-rich; potential for NOx fumes during combustion.[1] |
| Mol. Weight | 151.17 g/mol | -- |
| Physical State | Solid (Powder/Crystalline) | High Inhalation Risk during weighing.[1] |
| Solubility | DMSO, Methanol, Ethanol | Use compatible solvent-resistant gloves.[1] |
| Key Hazards | Acute Toxicity (Oral/Inhalation) Skin/Eye Irritant (Cat 2) Thermal Sensitivity | Do not heat dry solids >100°C without DSC testing.[1] Avoid dust generation.[1][4][6][7][8] |
Mechanism of Toxicity [1]
-
Pyridine Moiety: Pyridine derivatives can act as central nervous system (CNS) depressants and hepatotoxins.[1] They are readily absorbed through the skin.[1]
-
Amidoxime Group: While generally stable, amidoximes can undergo exothermic rearrangement (Tiemann rearrangement) or decomposition at elevated temperatures, releasing toxic vapors.[1]
Personal Protective Equipment (PPE) Strategy
The selection of PPE is based on Permeation Causality : preventing the specific molecular interaction of pyridine derivatives with biological membranes.[1]
A. Hand Protection (The "Double-Barrier" Protocol) [1]
-
Primary Layer (Inner): Nitrile (0.11 mm).[1] Provides tactile sensitivity.[1]
-
Secondary Layer (Outer): Nitrile (0.11 mm) or Neoprene.[1]
-
Validation: Inspect gloves for pinholes by air-inflation prior to use.[1]
B. Respiratory Protection
-
Solid Handling (Weighing): N95 (US) or P2 (EU) particulate respirator.[1]
-
Requirement: Mandatory if handling outside a fume hood.[1]
-
-
Solution/Reaction Handling: Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if heating or if the fume hood sash must be raised >18 inches.[1]
-
Why: Potential release of pyridine-like vapors or ammonia byproducts during hydrolysis.[1]
-
C. Ocular & Body Defense
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to the fine powder nature and severe irritation potential.[1]
-
Body: Lab coat (buttoned to neck) + chemically resistant apron if handling >5g quantities.[1]
Operational Workflow: Handling & Synthesis
This workflow integrates safety checkpoints directly into the experimental procedure.
Step 1: Weighing & Transfer
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
-
Static Control: Use an anti-static gun or ionizer bar.[1] Amidoxime powders can be static-charged, leading to "fly-away" powder that contaminates the user.[1]
-
Technique: Weigh into a tared vial, cap immediately. Never transport open weigh boats across the lab bench.
Step 2: Solubilization
-
Solvent Choice: Dissolve in DMSO or Methanol.[1]
-
Exotherm Check: Add solvent slowly.[1] Amidoximes can exhibit mild heats of solution.[1]
-
Labeling: Mark the flask immediately with "TOXIC - Pyridine Derivative."[1]
Step 3: Reaction Setup (Thermal Safety)
-
Temperature Limit: If using this compound to synthesize oxadiazoles (e.g., via reaction with acyl chlorides or esters), do not exceed 80°C without prior Differential Scanning Calorimetry (DSC) data.
-
Ventilation: Ensure the reaction vessel is vented to a scrubber or hood exhaust to capture any HCl or ammonia released during cyclization.[1]
Visualization: Safety Logic & Emergency Response
The following diagrams illustrate the decision-making logic for PPE selection and the critical path for spill response.
Figure 1: PPE Decision Matrix
Logic flow for selecting protection based on physical state and quantity.[6][7][8][9]
Caption: Decision matrix for PPE selection based on experimental conditions.
Figure 2: Emergency Spill Response Protocol
Step-by-step logic for containing and neutralizing spills.
Caption: Critical path for spill management to prevent inhalation and dermal exposure.
Disposal & Deactivation
Strict Prohibition: Never dispose of pyridine derivatives down the drain. They are toxic to aquatic life and can disrupt municipal water treatment bacteria.[1]
Waste Stream Segregation
-
Solid Waste: Place contaminated weigh boats, gloves, and paper towels in a clear hazardous waste bag.[1] Label as "Toxic Solid - Pyridine Derivative" .[1]
-
Liquid Waste: Collect mother liquors and wash solvents in a container compatible with organic solvents (HDPE or Glass).
Deactivation (Spill Residues)
For minor residue cleaning on glassware:
-
Rinse with 10% Bleach (Sodium Hypochlorite) followed by water.[1]
-
Mechanism: Hypochlorite oxidizes the amidoxime and pyridine ring, reducing biological activity before final washing.[1] Collect this first rinse as hazardous waste.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 573434, N-(3-hydroxypyridin-2-yl)acetamide (Structural Analog).[1] Retrieved from [Link][1]
-
University of California, Riverside (UCR). (2024).[1] Chemical Hygiene Plan: Acutely Toxic Materials List. Retrieved from [Link][1]
-
New Jersey Department of Health. (2018).[1] Hazardous Substance Fact Sheet: Pyridine.[1] (Used for class-based hazard extrapolation).[1] Retrieved from [Link]
Sources
- 1. 2-(3-hydroxyphenyl)-N-(pyridin-3-yl)acetamide | C13H12N2O2 | CID 61399945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.ucr.edu [ehs.ucr.edu]
- 3. N-(2-Hydroxypyridin-3-yl)acetamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. content.protocols.io [content.protocols.io]
- 5. stemcell.com [stemcell.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. archpdfs.lps.org [archpdfs.lps.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
